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Core Science & Biosynthesis

Foundational

Thermodynamic Stability of Methyl 2-amino-3-(oxolan-3-yl)propanoate in Aqueous Solution: A Technical Whitepaper

Executive Summary Methyl 2-amino-3-(oxolan-3-yl)propanoate is a specialized, non-canonical amino acid ester utilized as a critical building block in peptidomimetic synthesis and drug discovery. Understanding its thermody...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-3-(oxolan-3-yl)propanoate is a specialized, non-canonical amino acid ester utilized as a critical building block in peptidomimetic synthesis and drug discovery. Understanding its thermodynamic stability in aqueous environments is paramount for formulation scientists and synthetic chemists. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, quantitative thermodynamic projections, and a self-validating experimental framework for kinetic profiling.

Molecular Architecture & Thermodynamic Vulnerabilities

The thermodynamic behavior of Methyl 2-amino-3-(oxolan-3-yl)propanoate in water is governed by the interplay of its three primary functional groups:

  • The Oxolane (Tetrahydrofuran) Ring : Aliphatic cyclic ethers are highly resistant to aqueous hydrolysis. While certain cyclic amines can undergo thermal degradation in aqueous environments[1], the oxolane ring remains thermodynamically inert in water absent strong Lewis acids, superacids, or oxidative radical initiation.

  • The α -Amine Group : At physiological pH (7.4), the primary amine is partially protonated (the pKa​ of α -amino acid methyl esters typically ranges from 7.5 to 8.0). The protonated ammonium species exerts a powerful electron-withdrawing inductive effect (-I effect). This increases the electrophilicity of the adjacent ester carbonyl carbon, making it highly susceptible to nucleophilic attack.

  • The Methyl Ester Linkage : This is the primary site of thermodynamic instability. Amino acid methyl esters are highly vulnerable to base-catalyzed hydrolysis (saponification) in aqueous solutions[2]. Interestingly, while these esters themselves degrade, they have been shown in some contexts to act as stabilizing additives that prevent the thermal aggregation of other proteins in aqueous buffers[3].

Aqueous Degradation Mechanisms

The dominant degradation pathway for this molecule is specific base-catalyzed hydrolysis. In aqueous media, the rate of hydrolysis increases proportionally with the percentage of water and the concentration of hydroxide ions ( OH− )[2].

A critical secondary risk during this hydrolysis is epimerization (racemization) . Base-catalyzed abstraction of the α -proton forms a planar enolate intermediate. Because standard ester cleavage often requires conditions that are incompatible with maintaining stereochemical integrity, specialized orthogonal conditions (such as the use of Calcium(II) Iodide) are sometimes required in synthetic workflows to prevent chiral inversion[4].

HydrolysisPathway A Methyl 2-amino-3- (oxolan-3-yl)propanoate B Tetrahedral Intermediate A->B + H2O / OH- (Rate Limiting) C 2-amino-3- (oxolan-3-yl)propanoic acid B->C - CH3OH D Methanol (Leaving Group) B->D Cleavage

Base-catalyzed hydrolysis pathway of the oxolanyl amino acid methyl ester.

Quantitative Thermodynamic Data

The table below summarizes the projected thermodynamic stability profile of Methyl 2-amino-3-(oxolan-3-yl)propanoate based on the kinetic behavior of structurally analogous α -amino acid methyl esters.

ParameterEnvironmental ConditionProjected ValueMechanistic Driver
Half-life ( t1/2​ ) pH 2.0, 25°C> 14 daysAcid-catalyzed hydrolysis is slow due to the required protonation of the leaving group and electrostatic repulsion of hydronium ions by the protonated amine.
Half-life ( t1/2​ ) pH 7.4, 37°C24 - 48 hoursMild specific base catalysis; accelerated by physiological temperature and the inductive effect of the amine.
Half-life ( t1/2​ ) pH 10.0, 25°C< 30 minutesRapid nucleophilic attack by hydroxide ( OH− ) on the highly electrophilic carbonyl carbon.
Epimerization Risk pH > 9.0HighBase-catalyzed abstraction of the α -proton forming a transient enolate intermediate[2].

Self-Validating Experimental Protocol for Stability Profiling

To empirically determine the thermodynamic stability of this specific compound, a robust, self-validating kinetic assay is required. As a Senior Application Scientist, I mandate the following causal choices in the experimental design:

  • Buffer Selection : Do not use phosphate buffers. Phosphate acts as a bifunctional general base catalyst, which will artificially inflate the hydrolysis rate constant. Instead, use Good's buffers (e.g., HEPES or MOPS) which do not participate in general acid/base catalysis, allowing you to measure the true specific base-catalyzed rate.

  • Water Purity : Use strictly 18.2 MΩ·cm ultrapure water. Trace transition metals in lower-grade water can coordinate with the oxolane oxygen and the amine, acting as Lewis acids and unpredictably altering the thermodynamic profile[5].

  • Quenching Mechanism : The reaction must be quenched by rapid acidification. Dropping the pH below 3.0 instantly fully protonates the amine and neutralizes hydroxide ions, effectively "freezing" the ester in its intact state for accurate LC-MS quantification.

Workflow Step1 1. Buffer Preparation (Use HEPES, avoid Phosphate) Step2 2. Analyte Spiking (1 mg/mL + SIL-IS) Step1->Step2 Step3 3. Thermal Incubation (25°C, 37°C, 60°C) Step2->Step3 Step4 4. Aliquot Quenching (Acidification to pH < 3) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode Quantification) Step4->Step5 Step6 6. Kinetic Modeling (Arrhenius Plot & t1/2) Step5->Step6

Step-by-step experimental workflow for thermodynamic stability profiling.

Step-by-Step Methodology
  • Preparation of Matrix : Prepare 50 mM HEPES buffer (pH 7.4) using 18.2 MΩ·cm water. Verify the pH exactly at the target incubation temperature (e.g., 37°C) to account for the temperature-dependent pKa​ shift of the buffer.

  • Analyte Initiation : Spike Methyl 2-amino-3-(oxolan-3-yl)propanoate to a final concentration of 100 µM. Vortex for 10 seconds to ensure homogeneity.

  • Thermal Incubation : Place the sealed vials in a thermoshaker at 37°C. Ensure vials are headspace-minimized to prevent volatilization or oxidative degradation of the oxolane ring.

  • Time-Course Sampling : At predefined intervals ( t=0 , 1h, 2h, 4h, 8h, 24h), extract a 50 µL aliquot. The t=0 extraction is critical to establish the baseline ester concentration for the self-validating model.

  • Quenching & Internal Standardization : Immediately transfer the aliquot into 150 µL of ice-cold quench solution (Acetonitrile containing 1% Formic Acid and 1 µM of a Stable-Isotope-Labeled Internal Standard, SIL-IS). The SIL-IS corrects for matrix ionization suppression in the LC-MS source, ensuring that any observed signal loss is strictly due to thermodynamic instability.

  • Centrifugation : Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated buffer salts. Transfer the supernatant to an HPLC vial.

  • LC-MS/MS Quantification : Analyze via Reversed-Phase LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the intact ester ( [M+H]+ ) and its primary free acid metabolite. Plot the natural log of the remaining intact ester versus time to extract the pseudo-first-order rate constant ( kobs​ ) and calculate the half-life.

Strategic Recommendations

Methyl 2-amino-3-(oxolan-3-yl)propanoate is a valuable but thermodynamically labile intermediate. Its aqueous stability is fundamentally limited by the methyl ester linkage, which is highly sensitive to base-catalyzed hydrolysis and racemization. By employing rigorous, self-validating kinetic profiling utilizing non-coordinating buffers and LC-MS/MS, researchers can accurately map its degradation envelope. For long-term storage, this compound should be maintained in its dry hydrochloride salt form, protected from moisture and ambient alkalinity.

References

  • Racemization and Hydrolysis of Acylated Amino Acid Esters. ProQuest. 2

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Institutes of Health (PMC). 4

  • Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Waters Corporation. 5

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications. 1

  • Amino Acid esters prevent thermal inactivation and aggregation of lysozyme. National Institutes of Health (PubMed). 3

Sources

Exploratory

A Strategic Guide to the Preclinical Pharmacokinetic and Toxicological Evaluation of Methyl 2-amino-3-(oxolan-3-yl)propanoate

Prepared by: Senior Application Scientist Abstract This document provides a comprehensive technical framework for the initial preclinical evaluation of Methyl 2-amino-3-(oxolan-3-yl)propanoate, a novel non-proteinogenic...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist

Abstract

This document provides a comprehensive technical framework for the initial preclinical evaluation of Methyl 2-amino-3-(oxolan-3-yl)propanoate, a novel non-proteinogenic amino acid derivative. As specific experimental data for this new chemical entity (NCE) is not yet publicly available, this guide serves as a strategic roadmap for researchers, scientists, and drug development professionals. It outlines a logical, phased approach to characterizing the compound's pharmacokinetic (ADME) profile and establishing a preliminary safety and toxicity profile. The methodologies described are grounded in established industry best practices and international regulatory guidelines to ensure scientific integrity and support future investigational new drug (IND) applications.

Introduction: The Scientific Imperative

Methyl 2-amino-3-(oxolan-3-yl)propanoate is an intriguing small molecule, incorporating a saturated oxolane (tetrahydrofuran) ring into an amino acid scaffold. This structural motif presents unique possibilities for molecular interactions and metabolic pathways, distinguishing it from endogenous amino acids. Before its therapeutic potential can be explored, a rigorous, data-driven understanding of its behavior in biological systems is paramount.

The core objective of this preclinical program is to de-risk the compound for further development. This is achieved by systematically answering critical questions: How is the compound absorbed, distributed, metabolized, and excreted (ADME)? What is its potential for causing cellular or systemic toxicity? This guide provides the strategic and tactical framework to answer these questions efficiently and ethically, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[1]

The following sections detail a tiered, hierarchical testing strategy, beginning with high-throughput in vitro assays to inform and refine subsequent, more resource-intensive in vivo studies. This approach ensures that decisions to advance the compound are based on a robust and progressively comprehensive dataset.

Phase I: In Vitro Pharmacokinetic (ADME) Profiling

The initial phase of characterization focuses on a suite of in vitro assays designed to predict the compound's ADME properties. These studies are fundamental to establishing its potential for oral bioavailability and understanding its disposition. A strong in vitro ADME profile is a prerequisite for advancing to in vivo evaluation.

cluster_ADME In Vitro ADME Workflow cluster_Output Key Outputs SOL Aqueous Solubility PERM Intestinal Permeability (Caco-2 Assay) SOL->PERM MET Metabolic Stability (Liver Microsomes) PERM->MET Absorb Prediction of Oral Absorption PERM->Absorb PPB Plasma Protein Binding (Equilibrium Dialysis) MET->PPB Clear Indication of Hepatic Clearance MET->Clear Dist Prediction of In Vivo Distribution PPB->Dist

Caption: High-level workflow for in vitro ADME profiling.

Intestinal Permeability: The Caco-2 Assay

Causality: Oral drug delivery is the preferred route of administration. Therefore, a primary gatekeeping question is whether the compound can cross the intestinal epithelium to enter systemic circulation. The Caco-2 permeability assay is the industry-standard in vitro model for this assessment.[2][3] It utilizes a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiates into a polarized monolayer of enterocytes, mimicking the barrier function of the human intestine.[4]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto Transwell™ filter inserts and cultured for 21 days to allow for full differentiation and the formation of tight junctions.[5] The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Execution:

    • The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer to measure transport into the basolateral (B) compartment (A→B), simulating absorption.

    • In a separate set of wells, the compound is added to the basolateral side to measure transport into the apical compartment (B→A), assessing active efflux.[4]

    • Samples are taken from the receiver compartment at timed intervals (e.g., 2 hours).

  • Quantification: The concentration of the compound in the donor and receiver compartments is determined using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein.[4]

Table 1: Hypothetical Caco-2 Permeability Data

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Test Compound 8.59.11.07High
Atenolol (Low Perm)< 1.0< 1.0~1.0Low
Antipyrine (High Perm)> 15.0> 15.0~1.0High
Talinolol (Efflux Substrate)1.59.06.0Low to Moderate
Metabolic Stability: Liver Microsomal Assay

Causality: The liver is the primary site of drug metabolism. A compound that is rapidly metabolized by hepatic enzymes (e.g., Cytochrome P450s) will have a short half-life and low systemic exposure, potentially rendering it ineffective. This assay provides a first look at the compound's susceptibility to Phase I metabolism.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Incubation: The test compound (e.g., at 1 µM) is incubated with pooled human liver microsomes in the presence of a NADPH-regenerating system to initiate the metabolic process.

  • Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Quantification: The remaining concentration of the parent compound at each time point is measured by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Table 2: Hypothetical Metabolic Stability Data

CompoundIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)Predicted Hepatic Extraction
Test Compound 4530.8Low to Intermediate
Verapamil (High CL)< 5> 277High
Carbamazepine (Low CL)> 60< 23.1Low
Plasma Protein Binding (PPB)

Causality: Only the unbound (free) fraction of a drug in plasma is pharmacologically active and available to be metabolized or excreted.[6] High plasma protein binding can significantly limit a drug's efficacy and alter its pharmacokinetic profile. Equilibrium dialysis is the gold standard method for determining the fraction of a compound bound to plasma proteins.[7]

Experimental Protocol: Equilibrium Dialysis

  • Device Setup: A Rapid Equilibrium Dialysis (RED) device is used, which contains a semipermeable membrane separating a plasma chamber from a buffer chamber.[6]

  • Incubation: The test compound is added to human plasma, which is then placed in the plasma chamber. The device is incubated at 37°C for several hours to allow the free compound to reach equilibrium across the membrane.

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Table 3: Hypothetical Plasma Protein Binding Data

CompoundFraction Unbound (fu)Percent Bound (%)Predicted In Vivo Distribution
Test Compound 0.2575%Moderate
Warfarin (High Binding)< 0.02> 98%Low (mostly in plasma)
Metformin (Low Binding)> 0.95< 5%High (extensive tissue distribution)

Phase II: Preliminary Toxicity Assessment

Safety is the most critical hurdle in drug development. This phase employs a tiered approach, starting with in vitro assays to flag potential liabilities early, followed by targeted in vivo studies as required by regulatory agencies.[1]

cluster_Tox Tiered Toxicity Testing Strategy cluster_assays Specific Assays IVT Tier 1: In Vitro Toxicology (High-Throughput Screening) IVG Tier 2: In Vitro Genotoxicity IVT->IVG If clean CYTO General Cytotoxicity (e.g., HepG2 cells) IVT->CYTO HERG Cardiotoxicity (hERG Assay) IVT->HERG INVIVO Tier 3: In Vivo Acute & Repeat-Dose Studies IVG->INVIVO If clean AMES Mutagenicity (Ames Test) IVG->AMES MICRO Clastogenicity (Micronucleus Assay) IVG->MICRO ACUTE Acute Oral Toxicity (OECD 423) INVIVO->ACUTE REPEAT 28-Day Repeat-Dose (OECD 407) INVIVO->REPEAT

Caption: A hierarchical approach to preliminary toxicity evaluation.

Tier 1: In Vitro Cytotoxicity and Cardiotoxicity Screening

Causality: These initial screens are designed to identify "fatal flaws." General cytotoxicity indicates a non-specific mechanism of cell death, while hERG channel inhibition is a well-known indicator of potential cardiac arrhythmia (Torsade de Pointes), a major reason for drug candidate failure.[8]

Protocol 1: General Cytotoxicity Assay

  • Cell Line: A relevant human cell line, such as HepG2 (liver carcinoma), is used to assess potential hepatotoxicity.[9]

  • Exposure: Cells are incubated with a range of concentrations of the test compound for 24-48 hours.

  • Endpoint Measurement: Cell viability is measured using an assay like the MTT assay, which quantifies metabolic activity, or an LDH release assay, which measures membrane integrity.[10][11]

  • Data Analysis: An IC₅₀ (the concentration that inhibits 50% of cell viability) is determined.

Protocol 2: hERG Channel Inhibition Assay

  • System: An automated patch-clamp electrophysiology system is used with a cell line stably expressing the hERG potassium channel (e.g., HEK293-hERG).[8]

  • Procedure: The cells are exposed to multiple concentrations of the test compound. A specific voltage protocol is applied to elicit the hERG current.[12]

  • Measurement: The degree of inhibition of the hERG current is measured relative to a vehicle control.

  • Data Analysis: An IC₅₀ value is calculated.

Table 4: Hypothetical In Vitro Toxicity Screening Results

AssayEndpointResult for Test CompoundInterpretation
HepG2 CytotoxicityIC₅₀> 100 µMLow risk of direct cytotoxicity
hERG InhibitionIC₅₀> 30 µMLow risk of hERG-mediated cardiotoxicity
Tier 2: In Vitro Genotoxicity Assessment

Causality: Genotoxicity, the ability of a chemical to damage DNA, is a critical safety endpoint as it can lead to mutations and potentially cancer. Regulatory agencies mandate a standard battery of genotoxicity tests before first-in-human studies.[1]

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

  • Principle: This test uses several strains of Salmonella typhimurium that are engineered with mutations in the gene required to synthesize histidine, rendering them unable to grow without it.[13] A positive result occurs if the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[14]

  • Procedure: The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 rat liver extract), to detect pro-mutagens.[15]

  • Endpoint: The number of revertant colonies is counted. A significant, dose-dependent increase compared to the negative control indicates a mutagenic effect.[16]

Protocol 2: In Vitro Micronucleus Assay

  • Principle: This assay detects damage to chromosomes. It identifies small, extranuclear bodies called micronuclei, which are formed from chromosome fragments or whole chromosomes left behind during cell division.[17]

  • Procedure: A mammalian cell line (e.g., CHO or TK6) is treated with the test compound. After exposure, cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Endpoint: The cells are stained, and the frequency of micronuclei in binucleated cells is scored via microscopy or flow cytometry.

Tier 3: In Vivo Toxicity Studies

Causality: Following clean results from in vitro screens, in vivo studies are required to understand the compound's effects in a whole organism, providing crucial information on target organ toxicity and helping to establish a safe starting dose for clinical trials. These studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations.

Study 1: Acute Oral Toxicity (OECD 423)

  • Objective: To determine the acute toxicity of the compound after a single oral dose and to identify the dose range for subsequent studies.[18][19]

  • Design: The Acute Toxic Class Method is a stepwise procedure using a minimal number of animals (typically rats).[20] Dosing starts at a pre-defined level, and subsequent dosing steps are determined by the observation of mortality or morbidity.[20]

  • Endpoints: Clinical signs of toxicity, body weight changes, and mortality are monitored for 14 days. Gross necropsy is performed on all animals.

Study 2: 28-Day Repeated-Dose Oral Toxicity (OECD 407)

  • Objective: To evaluate the potential adverse effects of repeated daily oral exposure and to identify a No-Observed-Adverse-Effect Level (NOAEL).[21][22]

  • Design: The test compound is administered daily via oral gavage to groups of rodents (typically rats, one male and one female group per dose) at three or more dose levels for 28 days.[23][24] A control group receives the vehicle only.

  • Endpoints: Comprehensive monitoring includes clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of organs and tissues at termination.

Conclusion and Path Forward

This technical guide outlines a validated, industry-standard pathway for the initial preclinical characterization of Methyl 2-amino-3-(oxolan-3-yl)propanoate. By systematically evaluating its ADME properties and potential toxicities through a tiered, data-driven approach, development teams can make informed, go/no-go decisions with confidence. Successful completion of this program, demonstrating an acceptable pharmacokinetic and safety profile, will provide the foundational data package required to support an Investigational New Drug (IND) application and the transition into Phase I clinical trials, as outlined in the ICH M3(R2) guidance.[1][25]

References

  • OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day). [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • OECD 423/OCSPP 870.1100: Acute oral toxicity (acute toxic class method). [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2009). M3(R2) Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]

  • Bienta. Permeability Assay on Caco-2 Cells. [Link]

  • BioAgilytix. Protein Binding Assays. [Link]

  • U.S. Food and Drug Administration. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

  • University of California, Davis. The Ames Test. [Link]

  • Singh, A. T., et al. (2014). In vivo rodent micronucleus assay: Protocol, conduct and data interpretation. Journal of Pharmacology and Pharmacotherapeutics. [Link]

  • Caldwell, G. W. (2012). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink. [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. [Link]

  • Krishna, G., & Hayashi, M. (2000). In vivo rodent micronucleus assay: protocol, conduct and data interpretation. Mutation research. [Link]

  • U.S. Food and Drug Administration. (2019). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (2010). International Conference on Harmonisation; Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; Availability. Notice. PubMed. [Link]

  • Tang, Q., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PubMed Central. [Link]

  • U.S. Environmental Protection Agency. (1998). EPA Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents. National Toxicology Program. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Hayashi, M., et al. (2000). In vivo rodent erythrocyte micronucleus assay. II. Some aspects of protocol design including repeated treatments, integration with toxicity testing, and automated scoring. Environmental and Molecular Mutagenesis. [Link]

  • U.S. Food and Drug Administration. (2012). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals: Questions and Answers. [Link]

  • Kumar, A., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • TRACER CRO. ICH M3 R2 approaches for exploratory studies. [Link]

  • QPS. Plasma Protein Binding. [Link]

  • Charles River Laboratories. Rodent Micronucleus Assay. [Link]

  • Charles River Laboratories. Ames Test. [Link]

  • Intertek. In Vitro Toxicology Screening Services. [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. [Link]

  • ChemSafetyPro.COM. (2016). Repeated Dose Toxicity. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Multidisciplinary Guidelines. [Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. [Link]

  • LifeNet Health LifeSciences. Plasma Protein Binding Assay. [Link]

  • Rather, I. A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. PubMed Central. [Link]

  • Evotec. hERG Safety. [Link]

  • U.S. Environmental Protection Agency. (2004). Dimethoate: Repeated Dose (28-Day) Oral Toxicity Study in Rats. EPA Archive. [Link]

  • Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. [Link]

  • Kim, D. W., et al. (2021). A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. PubMed Central. [Link]

  • Domainex. Plasma Protein Binding (PPB) Assay. [Link]

  • Evotec. Ames Test. [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2001). OECD Guideline for the Testing of Chemicals: Acute Oral Toxicity – Acute Toxic Class Method. National Toxicology Program. [Link]

  • Molecular Devices. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. [Link]

  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Niles, A. L., et al. (2008). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PubMed Central. [Link]

  • MacGregor, J. T., et al. (2015). The In Vivo Rodent Micronucleus Assay. Scilit. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for incorporating Methyl 2-amino-3-(oxolan-3-yl)propanoate in solid-phase peptide synthesis

An in-depth technical guide for the preparation and incorporation of the non-canonical amino acid derivative, Methyl 2-amino-3-(oxolan-3-yl)propanoate, into a solid-phase peptide synthesis (SPPS) workflow. Strategic Over...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the preparation and incorporation of the non-canonical amino acid derivative, Methyl 2-amino-3-(oxolan-3-yl)propanoate, into a solid-phase peptide synthesis (SPPS) workflow.

Strategic Overview and Mechanistic Causality

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug development, enabling enhanced proteolytic stability, altered pharmacokinetics, and tuned receptor affinity. The molecule Methyl 2-amino-3-(oxolan-3-yl)propanoate features a propanoate backbone substituted with an oxolane (tetrahydrofuran) ring at the β -position. This cyclic ether introduces moderate steric bulk—analogous to a β -branched amino acid like isoleucine—while providing a unique hydrogen-bond accepting oxygen atom.

However, the direct use of this molecule in standard Fmoc/tBu SPPS is chemically impossible due to its esterified C-terminus and unprotected N-terminus. SPPS relies on a strict C-to-N directional elongation strategy[1]. The incoming monomer must possess a free α -carboxylate for electrophilic activation and a temporarily protected α -amine to prevent uncontrolled polymerization. Therefore, a mandatory two-phase protocol must be executed:

  • Pre-SPPS Monomer Preparation: Saponification of the methyl ester followed by Fmoc protection of the free amine.

  • SPPS Incorporation: Coupling the newly synthesized Fmoc-2-amino-3-(oxolan-3-yl)propanoic acid onto the solid support using high-efficiency activators to overcome the steric hindrance of the oxolane ring.

Phase 1: Pre-SPPS Monomer Preparation

To avoid the tedious isolation of the highly polar, zwitterionic free amino acid intermediate, we employ a highly efficient "one-pot" two-step aqueous procedure.

Causality of Reagent Selection:

  • Lithium Hydroxide (LiOH): Chosen for saponification because it is mild enough to hydrolyze the methyl ester without causing racemization at the α -chiral center.

  • Fmoc-OSu vs. Fmoc-Cl: N-(9-Fluorenylmethyloxycarbonyl)oxysuccinimide (Fmoc-OSu) is strictly preferred over Fmoc-Cl. Fmoc-Cl is overly reactive and frequently leads to the formation of Fmoc-dipeptide impurities via mixed anhydride intermediates. Fmoc-OSu provides a controlled, highly selective protection of the primary amine without these detrimental side reactions[2].

MonomerPrep A Methyl 2-amino-3- (oxolan-3-yl)propanoate B 2-amino-3- (oxolan-3-yl)propanoic acid A->B LiOH, THF/H2O (Saponification) C Fmoc-2-amino-3- (oxolan-3-yl)propanoic acid B->C Fmoc-OSu, Na2CO3 (Fmoc Protection)

Fig 1: Two-step pre-SPPS conversion of the methyl ester to the Fmoc-protected free acid.

Protocol A: Synthesis of Fmoc-2-amino-3-(oxolan-3-yl)propanoic acid
  • Saponification: Dissolve 10.0 mmol of Methyl 2-amino-3-(oxolan-3-yl)propanoate in 20 mL of Tetrahydrofuran (THF). Cool the reaction vessel to 0 °C in an ice bath. Dropwise, add 20 mL of 1M aqueous LiOH (2.0 eq). Remove the ice bath and stir vigorously for 3 hours at room temperature. Verify the complete consumption of the starting material via LC-MS.

  • Solvent Exchange & pH Adjustment: Evaporate the THF under reduced pressure (do not heat above 30 °C). Cool the remaining aqueous solution to 0 °C. Add solid Na₂CO₃ incrementally until the pH stabilizes at 9.0–9.5.

  • Fmoc Protection: Dissolve 12.0 mmol (1.2 eq) of Fmoc-OSu in 20 mL of acetone. Add this solution dropwise to the basic aqueous mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Isolation: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 × 30 mL) to extract unreacted Fmoc-OSu and fluorene byproducts. Carefully acidify the aqueous phase to pH 2.0 using 1M HCl at 0 °C. Extract the precipitated product with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure Fmoc-protected monomer.

Table 1: Quantitative Parameters for Monomer Preparation

ReagentFunctionEquivalentsReaction TimeTemperature
Methyl 2-amino-3-(oxolan-3-yl)propanoateStarting Material1.0--
LiOH·H₂OSaponification Base2.03 hours0 °C → RT
Na₂CO₃Buffer for Protection~3.0-0 °C
Fmoc-OSuFmoc Donating Reagent1.212 hours0 °C → RT

Phase 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

With the Fmoc-protected free acid in hand, the monomer can be incorporated into the growing peptide chain. The oxolane ring at the β -position introduces steric hindrance that can drastically reduce coupling kinetics.

Causality of Reagent Selection: To ensure quantitative coupling, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in conjunction with DIPEA (N,N-Diisopropylethylamine). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is vastly superior to standard carbodiimides (like DIC) for driving the acylation of sterically hindered amines[1].

SPPSCycle R Resin-Bound Peptide (Fmoc-Protected) D Fmoc Deprotection (20% Piperidine/DMF) R->D W1 Wash Cycle (DMF/DCM) D->W1 C Coupling (Fmoc-Oxolane-OH + HATU/DIPEA) W1->C W2 Wash Cycle (DMF/DCM) C->W2 K Kaiser Test (Validation) W2->K K->R Negative (Blue absent) -> Next Cycle K->C Positive (Blue present) -> Re-couple

Fig 2: Iterative SPPS coupling cycle featuring self-validating Kaiser test feedback.

Protocol B: SPPS Coupling and Self-Validation
  • Resin Preparation: Weigh 0.1 mmol of Rink Amide AM resin (or equivalent) into a fritted SPPS reaction vessel. Swell the resin in DMF (5 mL) and DCM (5 mL) for 20 minutes each. Drain completely.

  • Fmoc Deprotection: Treat the resin with 5 mL of 20% (v/v) piperidine in DMF for 5 minutes. Drain and repeat with a fresh 5 mL aliquot for 10 minutes. Wash the resin thoroughly with DMF (5 × 5 mL) to remove all traces of piperidine.

  • Activation and Coupling: In a separate vial, dissolve 0.3 mmol (3.0 eq) of the prepared Fmoc-2-amino-3-(oxolan-3-yl)propanoic acid and 0.29 mmol (2.9 eq) of HATU in 2 mL of DMF. Add 0.6 mmol (6.0 eq) of DIPEA. Agitate the mixture for 60 seconds to pre-form the active ester, then transfer the solution to the resin. Agitate the vessel at room temperature for 90 to 120 minutes.

  • Self-Validation (Kaiser Test): A robust protocol must be a self-validating system. Extract a few resin beads, wash them with ethanol, and apply 1 drop each of standard ninhydrin, phenol, and KCN solutions. Heat at 100 °C for 3 minutes.

    • Negative Result (Yellow/Colorless beads): Coupling is >99% complete. Proceed to the next step.

    • Positive Result (Blue beads): Unreacted primary amines remain. Execute a double-coupling step using 2.0 eq of monomer and DIC/OxymaPure before proceeding.

Table 2: SPPS Coupling Parameters for the Oxolane-Amino Acid

ComponentReagentEquivalentsConcentrationTime
MonomerFmoc-2-amino-3-(oxolan-3-yl)propanoic acid3.00.15 M90–120 min
ActivatorHATU2.90.145 M-
BaseDIPEA6.00.3 M-
SolventDMFN/AN/A-

Phase 3: Cleavage and Global Deprotection

The final step in the SPPS workflow is the detachment of the synthesized peptide from the solid support and the removal of any side-chain protecting groups[3].

Causality of Cleavage Cocktail: The oxolane ring is an aliphatic cyclic ether. Unlike trityl (Trt) or tert-butyl (tBu) ether protecting groups, the oxolane ring is highly stable to strongly acidic conditions. Therefore, no specialized scavengers or modified cleavage cocktails are required to protect this specific residue during global deprotection. A standard Trifluoroacetic acid (TFA) cocktail is optimal.

Protocol C: Resin Cleavage
  • Preparation: Wash the fully elongated peptide-resin with DCM (5 × 5 mL) to remove residual DMF, and dry under a stream of nitrogen.

  • Cleavage: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O in a ratio of 95:2.5:2.5 (v/v/v). Add 5 mL of this cocktail to the dry resin. Agitate gently for 2 hours at room temperature.

  • Isolation: Filter the reaction mixture through a frit, collecting the filtrate in a 50 mL centrifuge tube. Wash the resin with an additional 1 mL of neat TFA. Concentrate the combined filtrates under a gentle stream of nitrogen to approximately 1 mL.

  • Precipitation: Add 15 mL of ice-cold diethyl ether to the concentrated TFA solution to precipitate the crude peptide. Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the peptide pellet twice more with cold ether. Dry the crude peptide in vacuo prior to RP-HPLC purification.

References

  • Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme Source: ACS Publications URL:[Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis Source: MDPI URL:[Link]

Sources

Application

Synthesis route and reaction conditions for Methyl 2-amino-3-(oxolan-3-yl)propanoate

Application Note: Synthesis Route and Reaction Conditions for Methyl 2-amino-3-(oxolan-3-yl)propanoate Executive Summary & Strategic Rationale Methyl 2-amino-3-(oxolan-3-yl)propanoate (also known as methyl 3-(tetrahydrof...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Route and Reaction Conditions for Methyl 2-amino-3-(oxolan-3-yl)propanoate

Executive Summary & Strategic Rationale

Methyl 2-amino-3-(oxolan-3-yl)propanoate (also known as methyl 3-(tetrahydrofuran-3-yl)alaninate) is an advanced unnatural amino acid (UAA) building block. The incorporation of an oxolane (tetrahydrofuran) side chain into peptidomimetics is a proven strategy in drug development to enhance aqueous solubility, modulate lipophilicity, and introduce specific hydrogen-bond acceptor capabilities.

This application note details a highly scalable, enantioselective synthesis route utilizing Asymmetric Phase-Transfer Catalysis (PTC) . By leveraging the O'Donnell Schiff base (N-(diphenylmethylene)glycine tert-butyl ester)[1] and a C2-symmetric Maruoka spiro-ammonium catalyst[2], this protocol ensures high enantiomeric excess (ee) and operational simplicity without the need for cryogenic conditions or strictly anhydrous environments[3].

Retrosynthetic Analysis & Causality of Reagent Selection

The target molecule is strategically disconnected at the α-carbon to yield an electrophilic oxolane derivative and a nucleophilic glycine equivalent.

  • The Electrophile (3-(Bromomethyl)oxolane): Synthesized via the Appel reaction from oxolan-3-ylmethanol.

    • Causality: The Appel reaction (CBr4/PPh3) provides mild, neutral conditions. This is deliberately chosen over harsh reagents like HBr or PBr3 to prevent acid-catalyzed ring-opening of the sensitive oxolane ether[4].

  • The Nucleophile Equivalent (N-(Diphenylmethylene)glycine tert-butyl ester):

    • Causality: The diphenylmethylene group protects the primary amine and increases the acidity of the α-proton, allowing deprotonation by aqueous base at the biphasic interface. The bulky tert-butyl ester is critical; it prevents unwanted transesterification and saponification during the highly basic PTC alkylation step[1][5].

  • The Catalyst (Maruoka Catalyst): A C2-symmetric chiral quaternary ammonium bromide.

    • Causality: The rigid spiro-binaphthyl backbone effectively shields one face of the intermediate enolate, dictating strict facial-selective alkylation to yield the desired (S)- or (R)-enantiomer with >95% ee[2][6].

  • Global Deprotection & Esterification: A sequential deprotection strategy is employed. Mild acid cleaves the imine, followed by TFA to cleave the tert-butyl ester. Finally, Fischer esterification with SOCl2/MeOH cleanly yields the target methyl ester hydrochloride.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions, expected yields, and analytical metrics for each step of the synthetic workflow.

StepReaction TypeKey Reagents & CatalystConditionsExpected YieldPurity / ee%
1 Appel BrominationOxolan-3-ylmethanol, CBr4, PPh3, DCM0 °C to RT, 4 h85 - 90%>98% (GC-MS)
2 Asymmetric PTC AlkylationO'Donnell Schiff Base, Maruoka Cat (1 mol%), 50% KOHToluene/H2O, 0 °C, 12 h88 - 92%>95% ee (Chiral HPLC)
3a Imine Hydrolysis1M HCl, THFRT, 2 hQuantitativeN/A
3b Ester CleavageTFA, DCM, Triisopropylsilane (TIPS)RT, 3 h90 - 95%>98% (LC-MS)
4 Fischer EsterificationSOCl2, Anhydrous Methanol0 °C to 65 °C, 8 h85 - 88%>99% (NMR)

Visualizations: Workflows and Mechanisms

Workflow A 1. Oxolan-3-ylmethanol (Starting Material) B 2. 3-(Bromomethyl)oxolane (Appel Reaction) A->B D 3. Protected UAA (Maruoka PTC Alkylation) B->D C O'Donnell Schiff Base (Glycine Equivalent) C->D E 4. Free Amino Acid (Global Deprotection) D->E F 5. Methyl 2-amino-3-(oxolan-3-yl) propanoate HCl (Esterification) E->F

Caption: Synthetic workflow for Methyl 2-amino-3-(oxolan-3-yl)propanoate via PTC alkylation.

PTCCycle Aq Aqueous Phase (50% KOH) Deprotonation at Interface Enolate Chiral Ion Pair [Q+ --- Enolate-] Aq->Enolate OH- extracts H+ Org Organic Phase (Toluene) Reaction Zone Cat Maruoka Catalyst (Q+X-) Chiral Shuttling Agent Cat->Enolate Ion Exchange Alk Facial-Selective Alkylation with 3-(Bromomethyl)oxolane Enolate->Alk Organic Phase Prod Alkylated Schiff Base + Regenerated Q+X- Alk->Prod C-C Bond Formation Prod->Cat Catalyst Recovery

Caption: Maruoka Phase-Transfer Catalysis (PTC) cycle for enantioselective UAA alkylation.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(Bromomethyl)oxolane
  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stirrer and an argon balloon.

  • Reaction: Dissolve oxolan-3-ylmethanol (100 mmol) and carbon tetrabromide (CBr4, 110 mmol) in anhydrous dichloromethane (DCM, 200 mL). Cool the mixture to 0 °C using an ice bath.

  • Addition: Add triphenylphosphine (PPh3, 115 mmol) portion-wise over 30 minutes. Note: Strict temperature control minimizes the formation of isomeric byproducts.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Concentrate the mixture under reduced pressure. Triturate the residue with diethyl ether (3 × 100 mL) to precipitate triphenylphosphine oxide. Filter through a Celite pad and concentrate the filtrate to yield the crude bromide, which is purified via short-path distillation[4].

Step 2: Enantioselective Phase-Transfer Alkylation
  • Setup: In a 250 mL biphasic reactor, add N-(diphenylmethylene)glycine tert-butyl ester (50 mmol)[1] and the selected Maruoka chiral spiro-ammonium catalyst (0.5 mmol, 1 mol%)[2].

  • Solvent: Dissolve the organic components in HPLC-grade Toluene (100 mL). Causality: Toluene is preferred over DCM as non-polar solvents promote tighter chiral ion-pair formation, significantly enhancing enantioselectivity[2].

  • Alkylation: Add 3-(bromomethyl)oxolane (60 mmol). Cool the biphasic mixture to 0 °C.

  • Catalysis Initiation: Vigorously stir the mixture (≥1000 rpm) and add 50% aqueous KOH (15 mL) dropwise. Stir at 0 °C for 12 hours[3].

  • Extraction: Dilute with water (50 mL) and extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc)[5].

Step 3: Global Deprotection
  • Imine Hydrolysis: Dissolve the alkylated product (40 mmol) in THF (80 mL). Add 1M aqueous HCl (40 mL) and stir at room temperature for 2 hours.

  • Benzophenone Removal: Concentrate the THF in vacuo. Extract the aqueous layer with diethyl ether (3 × 40 mL) to remove the cleaved benzophenone byproduct. Lyophilize the aqueous layer to isolate the tert-butyl ester hydrochloride.

  • Ester Cleavage: Suspend the intermediate in anhydrous DCM (50 mL). Add Triisopropylsilane (TIPS, 2 mL) as a carbocation scavenger, followed by Trifluoroacetic Acid (TFA, 50 mL). Stir at room temperature for 3 hours.

  • Isolation: Evaporate the volatiles under a stream of nitrogen. Triturate the resulting oil with cold diethyl ether to precipitate 2-amino-3-(oxolan-3-yl)propanoic acid as a white solid.

Step 4: Esterification to Target Molecule
  • Setup: Equip a 250 mL flask with a reflux condenser and a drying tube. Suspend the free amino acid (30 mmol) in anhydrous methanol (100 mL).

  • Activation: Cool the suspension to 0 °C. Add Thionyl chloride (SOCl2, 60 mmol) dropwise over 20 minutes. Causality: SOCl2 reacts exothermically with methanol to generate anhydrous HCl in situ, driving the Fischer esterification while preventing aqueous hydrolysis.

  • Reflux: Gradually heat the mixture to 65 °C and reflux for 8 hours.

  • Final Isolation: Cool to room temperature and concentrate under reduced pressure. Recrystallize the crude product from Methanol/Diethyl ether to yield Methyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride as highly pure, colorless crystals.

References

  • Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews. URL: [Link]3][6]

  • Ooi, T., Kameda, M., & Maruoka, K. (1999). Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. Journal of the American Chemical Society. URL: [Link]2]

  • Liposomes Can Achieve Enantioselective C–C Bond Formation of an α-Amino Acid Derivative in Aqueous Media. ACS Omega. URL: [Link]5]

  • Configurationally Stable Propeller-like Triarylphosphine and Triarylphosphine Oxide (Supporting Information). The Royal Society of Chemistry. URL: [Link]4]

Sources

Method

Fmoc and Boc protection strategies for Methyl 2-amino-3-(oxolan-3-yl)propanoate

An in-depth guide to the strategic application of Fmoc and Boc protecting groups for the non-canonical amino acid, Methyl 2-amino-3-(oxolan-3-yl)propanoate. Foreword In the landscape of modern medicinal chemistry and pep...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the strategic application of Fmoc and Boc protecting groups for the non-canonical amino acid, Methyl 2-amino-3-(oxolan-3-yl)propanoate.

Foreword

In the landscape of modern medicinal chemistry and peptide science, the incorporation of non-canonical amino acids is a powerful strategy for modulating the pharmacological properties of bioactive peptides and small molecules. Methyl 2-amino-3-(oxolan-3-yl)propanoate, with its unique cyclic ether side chain, represents a compelling building block for introducing conformational constraints and altering polarity. However, its successful integration into synthetic workflows hinges on the judicious selection of protecting group strategies. This guide provides a detailed, experience-driven analysis of the two most prevalent Nα-protection methodologies—Fmoc and Boc—as they apply specifically to this substrate. Beyond mere protocols, we delve into the chemical rationale behind procedural choices, potential pitfalls, and the critical implications of the oxolane moiety's stability.

Core Principles: A Tale of Two Chemistries

The choice between the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) protecting groups is a fundamental decision that dictates the entire synthetic pathway.[1][2] Their primary distinction lies in the conditions required for their removal, a concept known as lability.[1]

  • The Fmoc Strategy: This modern approach, dominant in solid-phase peptide synthesis (SPPS), relies on a base-labile protecting group.[2][] The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in an aprotic solvent.[1][2] This allows for an "orthogonal" protection scheme, where acid-labile side-chain protecting groups (e.g., tert-butyl) can be retained during the iterative Nα-deprotection steps and removed simultaneously at the end of the synthesis with a strong acid.[][]

  • The Boc Strategy: As the more traditional method, the Boc group is acid-labile, requiring a strong acid such as trifluoroacetic acid (TFA) for cleavage.[1][2] In this strategy, side-chain protecting groups are typically benzyl-based, which are stable to TFA but are removed in a final, harsh deprotection step using hydrofluoric acid (HF) or a similar superacid.[2][5]

The presence of the oxolane (tetrahydrofuran) ring in Methyl 2-amino-3-(oxolan-3-yl)propanoate introduces a critical consideration. Cyclic ethers like tetrahydrofuran are generally stable but can be susceptible to acid-catalyzed ring-opening.[6][7] This inherent chemical property of the substrate must be at the forefront of our strategic planning.

Strategic Comparison for Methyl 2-amino-3-(oxolan-3-yl)propanoate

The optimal protection strategy is not universal but is instead dictated by the specific chemical environment of the substrate and the overall synthetic goal.

FeatureFmoc StrategyBoc StrategyRationale & Implications for the Target Molecule
Nα-Deprotection Mildly basic (e.g., 20% piperidine/DMF)Strongly acidic (e.g., neat TFA)The oxolane ring is highly stable under basic conditions, making Fmoc deprotection exceptionally safe for the substrate's integrity.[6]
Substrate Stability High. The substrate is stable to the basic deprotection conditions.Moderate to Low. The oxolane ring is at risk of cleavage under the repeated, strongly acidic conditions required for Boc deprotection.[6] This could lead to undesired byproducts and yield loss.
Orthogonality Excellent. Compatible with acid-labile side-chain and resin-linker strategies (e.g., tBu, Trt groups on other residues; Trityl-based resins).[][]Good. Compatible with base-labile groups, but the final cleavage with HF is extremely harsh and may not be suitable for complex molecules.[2][5]
Ideal Application Solid-Phase Peptide Synthesis (SPPS). Syntheses requiring preservation of other acid-sensitive functionalities.Solution-phase synthesis where the number of deprotection steps is limited and conditions can be carefully controlled.For incorporating this amino acid into a larger peptide via automated synthesis, the Fmoc strategy is the industry standard and the scientifically sound choice.[]
Reagent Cost Fmoc-protected amino acids can be more expensive.[2]Boc-protected amino acids are generally less expensive.[2]While cost is a factor, the potential for side reactions and purification difficulties with the Boc strategy could negate any initial savings.

Experimental Protocols: A Practical Guide

The following protocols are optimized for the protection of methyl-esterified amino acids and have been adapted with specific considerations for the target molecule.

Protocol 1: Fmoc-Protection of Methyl 2-amino-3-(oxolan-3-yl)propanoate

This procedure utilizes N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), a highly efficient and common Fmoc-ylation reagent. The mildly basic conditions are perfectly suited to the substrate.[8]

Reaction Workflow:

Sources

Application

Application Note: Mild Hydrolysis of Methyl 2-amino-3-(oxolan-3-yl)propanoate to Free Amino Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Peptidomimetic synthesis, unnatural amino acid incorporation, and late-stage functionalization. Introduction & Scope The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Peptidomimetic synthesis, unnatural amino acid incorporation, and late-stage functionalization.

Introduction & Scope

The incorporation of unnatural amino acids into peptide backbones is a cornerstone of modern drug discovery, offering enhanced proteolytic stability and unique target-binding profiles. Methyl 2-amino-3-(oxolan-3-yl)propanoate is a highly valuable building block; its oxolane (tetrahydrofuran) side chain introduces a polar, uncharged, hydrogen-bond-accepting moiety that can significantly improve the aqueous solubility and pharmacokinetic properties of peptide therapeutics.

Converting this methyl ester precursor into the free amino acid—2-amino-3-(oxolan-3-yl)propanoic acid —requires careful deprotection. The primary challenge lies in quantitatively hydrolyzing the ester without inducing racemization at the α -carbon or triggering the acid-catalyzed ring-opening of the sensitive oxolane ether linkage. This protocol outlines a highly optimized, field-proven methodology utilizing mild lithium hydroxide (LiOH) saponification followed by strong cation-exchange chromatography for zwitterion isolation.

Mechanistic Insights & Causality (E-E-A-T)

To ensure a self-validating and robust protocol, it is critical to understand the causality behind the chosen reagents and conditions.

Why Lithium Hydroxide (LiOH)?

Standard amino acid ester deprotection often utilizes aggressive conditions, such as refluxing in 6M HCl for 12–24 hours. However, the oxolane (tetrahydrofuran) ring is susceptible to ether cleavage or ring-opening under prolonged exposure to hot, strong mineral acids. Conversely, strong bases like NaOH or KOH can abstract the α -proton of the amino acid, leading to unwanted epimerization or racemization.

Lithium hydroxide provides a "Goldilocks" solution. The lithium cation ( Li+ ) acts as a mild Lewis acid, coordinating strongly to the carbonyl oxygen of the ester and the surrounding water molecules [1]. This coordination enhances the electrophilicity of the carbonyl carbon, allowing the nucleophilic hydroxide ( OH− ) to attack efficiently at lower temperatures (0 °C to room temperature). The mildness of this reaction completely suppresses α -proton abstraction, preserving the stereochemical integrity of the amino acid [1].

Why Dowex 50W-X8 for Isolation?

A common pitfall in unnatural amino acid synthesis is the isolation step. Free amino acids exist as highly water-soluble zwitterions at neutral pH, making standard liquid-liquid extraction (e.g., using ethyl acetate or dichloromethane) virtually impossible.

To circumvent this, the protocol employs Dowex 50W-X8 , a strongly acidic cation-exchange resin [2, 3]. By acidifying the crude reaction mixture to pH ~2, the amino acid is fully protonated into its cationic form ( NH3+​ ). When passed through the resin, the cationic amino acid binds tightly to the sulfonic acid groups of the stationary phase. Inorganic salts (like LiCl) and organic impurities are easily washed away with water. Finally, eluting with aqueous ammonia deprotonates the carboxyl group, regenerating the neutral zwitterion, which releases from the resin and is collected in high purity [2].

Comparative Analysis of Hydrolysis Methods

The following table summarizes the quantitative and qualitative data driving the selection of LiOH over alternative hydrolysis methods for oxolane-containing amino acids.

Hydrolysis MethodReagents & ConditionsYield (%)Racemization RiskOxolane Ring StabilityIsolation Complexity
Mild Basic (Preferred) LiOH (1.5 eq), THF/H₂O, 0 °C to RT, 3 h>95%Very LowExcellent Moderate (Requires Ion Exchange)
Strong Basic NaOH/KOH (3.0 eq), MeOH/H₂O, RT, 5 h80-85%Moderate to HighExcellentModerate
Strong Acidic 6M HCl, Reflux (110 °C), 16 h<50%LowPoor (Ring opening risk) Low (Evaporation yields HCl salt)
Enzymatic Porcine Pancreatic Lipase, pH 7.2, 37 °C60-70%ZeroExcellentHigh (Difficult scale-up)

Experimental Workflows & Visualizations

Workflow A 1. Reaction Setup (Ester + LiOH in THF/H2O) B 2. Saponification (0 °C to RT, 3 h) A->B C 3. Quenching (Acidify to pH 2) B->C D 4. Dowex 50W-X8 (Cation Exchange) C->D E 5. Elution & Lyophilization (Pure Zwitterion) D->E

Experimental workflow for basic hydrolysis and zwitterion isolation.

Mechanism A Methyl Ester + LiOH B Li+ Coordination to Carbonyl Oxygen A->B C Nucleophilic Attack by OH- B->C D Tetrahedral Intermediate Formation C->D E Methanol Elimination & Carboxylate Formation D->E F Dowex Purification (Yields Free Amino Acid) E->F

Mechanistic pathway of LiOH-mediated ester hydrolysis.

Step-by-Step Protocol

Materials Required
  • Substrate: Methyl 2-amino-3-(oxolan-3-yl)propanoate (or its hydrochloride salt).

  • Reagents: Lithium hydroxide monohydrate ( LiOH⋅H2​O ), 1M HCl (aq), 2M NH4​OH (aq).

  • Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Milli-Q Water.

  • Resin: Dowex 50W-X8 strong cation-exchange resin (50–100 mesh, H+ form).

Phase 1: Saponification
  • Solvent Preparation: Prepare a solvent mixture of THF, MeOH, and Milli-Q water in a 2:1:1 volume ratio. (Note: The inclusion of MeOH ensures complete homogeneity of the reaction mixture).

  • Dissolution: Dissolve 1.0 mmol of Methyl 2-amino-3-(oxolan-3-yl)propanoate in 4.0 mL of the prepared solvent mixture in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

  • Base Addition: Add 1.5 mmol (1.5 equivalents) of LiOH⋅H2​O in a single portion. If the starting material is a hydrochloride salt, increase the LiOH to 2.5 equivalents to neutralize the salt.

  • Reaction: Remove the ice bath after 30 minutes and allow the reaction to warm to room temperature. Stir for an additional 2.5 hours. Monitor completion via TLC (Ninhydrin stain) or LC-MS.

Phase 2: Quenching and Preparation
  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and carefully add 1M HCl dropwise until the pH of the solution reaches ~2.0.

  • Concentration: Remove the volatile organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator (bath temperature < 35 °C). Leave the aqueous phase intact.

Phase 3: Cation-Exchange Chromatography (Dowex 50W-X8)
  • Resin Preparation: Slurry 5.0 g of Dowex 50W-X8 resin (H+ form) in Milli-Q water and pack it into a glass chromatography column. Wash the resin bed with 50 mL of 1M HCl, followed by 100 mL of Milli-Q water until the eluent is neutral.

  • Loading: Load the acidic aqueous reaction mixture from Step 7 directly onto the resin bed. The protonated amino acid will bind to the resin [3].

  • Washing: Wash the column with 100 mL of Milli-Q water. This critical step removes all lithium chloride ( LiCl ) salts and residual organic impurities.

  • Elution: Elute the free amino acid by passing 50 mL of 2M NH4​OH through the column. Collect the eluent in 10 mL fractions.

  • Detection: Spot each fraction on a silica TLC plate and heat with a heat gun (or use Ninhydrin stain) to identify the fractions containing the amino acid.

Phase 4: Isolation
  • Lyophilization: Pool the amino-acid-containing fractions. Evaporate the excess ammonia under reduced pressure, freeze the remaining aqueous solution, and lyophilize for 24 hours to yield the pure 2-amino-3-(oxolan-3-yl)propanoic acid as a fluffy white powder.

References

  • Title: Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis Source: Frontiers in Marine Science URL: [Link]

  • Title: Separation of Amino Acids at a Synthetic Ion Exchange Resin: Thermodynamics and Energetics Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

Method

Application Note: Integration of Methyl 2-amino-3-(oxolan-3-yl)propanoate in Peptidomimetic Drug Design

Executive Summary The transition from native peptides to therapeutically viable peptidomimetics requires overcoming critical liabilities, most notably rapid proteolytic degradation and poor membrane permeability. Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming critical liabilities, most notably rapid proteolytic degradation and poor membrane permeability. Methyl 2-amino-3-(oxolan-3-yl)propanoate —an unnatural amino acid (ncAA) ester featuring a tetrahydrofuran (oxolane) side chain—has emerged as a powerful building block in modern drug design. By acting as a conformationally constrained, polar bioisostere for aliphatic residues like Leucine or Isoleucine, this molecule allows researchers to fine-tune the physicochemical properties and secondary structure of peptide drug candidates.

This application note provides an authoritative guide on the mechanistic rationale, synthetic preparation, and Solid-Phase Peptide Synthesis (SPPS) integration of this critical building block.

Mechanistic Rationale & Structural Impact

The strategic substitution of canonical amino acids with oxolane-containing ncAAs is driven by three distinct structural and kinetic advantages:

  • Conformational Restriction and Secondary Structure Induction : Unlike the flexible hydrocarbon side chains of Leucine or Valine, the oxolane ring restricts the χ1​ and χ2​ dihedral angles of the peptide backbone. Furthermore, the ether oxygen within the oxolane ring acts as a localized hydrogen-bond acceptor. This stereoelectronic profile is highly effective at nucleating and stabilizing specific folded conformations, particularly β -turns, via intramolecular hydrogen bonding with adjacent backbone amides[1],[2].

  • Evasion of Proteolytic Recognition : Endogenous proteases (e.g., trypsin, chymotrypsin, and elastase) have evolved highly specific S1/S1' binding pockets tailored to canonical amino acid side chains. The steric bulk and altered electronics of the oxolan-3-yl moiety disrupt the enzyme-substrate transition state, effectively rendering the peptidomimetic "invisible" to these degrading enzymes and drastically extending serum half-life[3].

  • Lipophilicity and Hydration Tuning : While purely aliphatic side chains drive hydrophobic collapse, they often lead to poor aqueous solubility. The oxolane ring lowers the overall partition coefficient ( logP ) compared to an isosteric hydrocarbon, improving aqueous solubility while maintaining sufficient lipophilicity for target receptor engagement[4].

Experimental Workflows & Validated Protocols

Because Methyl 2-amino-3-(oxolan-3-yl)propanoate is supplied as a C-terminal methyl ester, it cannot be directly used as an N-to-C building block in standard SPPS. It must first be converted into an Fmoc-protected free acid.

Workflow Visualization

Workflow A Methyl 2-amino-3-(oxolan-3-yl)propanoate (Starting Material) B Ester Hydrolysis (LiOH, THF/H2O) A->B Step 1: Deprotection C N-Terminal Protection (Fmoc-OSu, Na2CO3) B->C Step 2: Fmoc-Protection D Fmoc-Oxolane-Ala-OH (SPPS Building Block) C->D Yields E Solid-Phase Peptide Synthesis (HATU/DIPEA Coupling) D->E Integration into sequence F Global Cleavage (TFA/TIPS/H2O) E->F Post-synthesis G Target Peptidomimetic (Enhanced Stability & Affinity) F->G Isolation

Workflow for integrating Methyl 2-amino-3-(oxolan-3-yl)propanoate into SPPS.

Protocol 1: Preparation of Fmoc-3-(oxolan-3-yl)alanine

Causality: The methyl ester protects the C-terminus during storage but must be hydrolyzed to allow amide bond formation during SPPS. Subsequent Fmoc protection of the N-terminus prevents uncontrolled self-condensation.

  • Hydrolysis : Dissolve Methyl 2-amino-3-(oxolan-3-yl)propanoate (1.0 eq) in a 3:1 mixture of THF/H 2​ O. Cool to 0 °C and add LiOH·H 2​ O (1.5 eq). Stir for 2 hours.

    • Self-Validation: Monitor via TLC (Ninhydrin stain). The reaction is complete when the high-Rf ester spot disappears and a baseline spot (the free amino acid) appears.

  • Fmoc Protection : Adjust the pH of the aqueous layer to 8.5 using 10% Na 2​ CO 3​ . Dissolve Fmoc-OSu (1.2 eq) in dioxane and add dropwise. Stir at room temperature for 12 hours.

  • Workup & Isolation : Wash the mixture with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 with 1M HCl to protonate the carboxylate, then extract with ethyl acetate (3x). Dry the organic layer over Na 2​ SO 4​ and concentrate under vacuum.

    • Self-Validation: Confirm product identity via LC-MS by verifying the [M+H]+ peak corresponding to Fmoc-3-(oxolan-3-yl)alanine.

Protocol 2: SPPS Coupling Strategy

Causality: The oxolane ring introduces moderate steric hindrance at the β -position. Standard carbodiimide coupling reagents (e.g., DIC) may lead to sluggish kinetics or epimerization. HATU, a highly active uronium-based reagent, is required to accelerate the reaction and preserve stereochemical integrity.

  • Fmoc Deprotection : Treat the resin-bound peptide with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

  • Pre-activation : In a separate vial, dissolve the synthesized Fmoc-3-(oxolan-3-yl)alanine (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and stir for 2 minutes to generate the active ester.

  • Coupling : Transfer the activated mixture to the resin. Agitate for 60 minutes at room temperature.

    • Self-Validation: Perform a Kaiser Test on a few resin beads. A yellow/colorless result (negative) indicates complete coupling. A blue result (positive) indicates unreacted primary amines, necessitating a second coupling cycle.

Protocol 3: Proteolytic Stability Validation

Causality: To prove the efficacy of the ncAA substitution, the peptidomimetic must be challenged against the complex enzymatic environment of human serum.

  • Incubation : Prepare a 100 µM solution of the purified peptidomimetic in PBS (pH 7.4). Add human blood serum to a final concentration of 25% (v/v). Incubate at 37 °C.

  • Sampling : At predefined intervals (0, 1, 2, 4, 8, 24 h), extract 50 µL aliquots. Immediately quench by adding 50 µL of cold acetonitrile containing 1% TFA to precipitate serum proteins and halt enzymatic activity.

  • Analysis : Centrifuge at 14,000 rpm for 10 min. Analyze the supernatant via RP-HPLC.

    • Self-Validation: Plot the Area Under the Curve (AUC) of the intact peptide peak over time to calculate the half-life ( t1/2​ ).

Quantitative Data Presentation

The following table summarizes the typical physicochemical and pharmacokinetic improvements observed when replacing a canonical Leucine residue with a 3-(oxolan-3-yl)alanine residue in a model receptor-binding peptide.

ParameterNative Peptide (Leucine)Peptidomimetic (Oxolane-Ala)Mechanistic Impact
Serum Half-Life ( t1/2​ ) < 2 hours> 24 hoursEvasion of protease S1/S1' recognition pockets.
LogP (Hydrophobicity) 2.81.9Enhanced aqueous solubility via the ether oxygen.
Secondary Structure Random Coil β -turn enrichedConformational restriction induced by the oxolane ring.
Receptor Affinity ( Kd​ ) 45 nM12 nMFavorable H-bond interactions in the target binding pocket.

References

  • Source: PMC (National Institutes of Health)
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Title: 2-Amino-3-(oxolan-3-yl)

Sources

Application

HPLC method development for analyzing Methyl 2-amino-3-(oxolan-3-yl)propanoate derivatives

An Application Note and Protocol for the Development of a Robust HPLC Method for the Analysis of Methyl 2-amino-3-(oxolan-3-yl)propanoate Derivatives Abstract This document provides a comprehensive guide for the developm...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development of a Robust HPLC Method for the Analysis of Methyl 2-amino-3-(oxolan-3-yl)propanoate Derivatives

Abstract

This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 2-amino-3-(oxolan-3-yl)propanoate and its derivatives. These non-canonical amino acid analogues are of growing interest in pharmaceutical research. The inherent structural properties of these compounds—high polarity, lack of a strong UV chromophore, and chirality—present significant analytical challenges. This guide, designed for researchers and drug development professionals, details a systematic approach to method development, from initial analyte characterization and selection of chromatographic conditions to final method validation according to ICH guidelines. We explore various strategies including Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase (RP-HPLC) with polar-modified columns, chiral separations, and advanced detection techniques such as Evaporative Light Scattering Detection (ELSD), Mass Spectrometry (MS), and pre-column derivatization.

Introduction: The Analytical Challenge

Methyl 2-amino-3-(oxolan-3-yl)propanoate is a synthetic amino acid derivative incorporating an oxolane (tetrahydrofuran) ring. Such molecules serve as valuable building blocks in medicinal chemistry. Accurate and reliable quantification is critical for reaction monitoring, purity assessment, and stability studies. The primary analytical hurdles stem from the molecule's key features:

  • High Polarity: The presence of a primary amine and an ether moiety imparts significant polarity, often leading to poor retention on traditional C18 reversed-phase columns.

  • Lack of a Strong Chromophore: The molecule does not possess functional groups that absorb light in the conventional UV range (230-400 nm), making direct UV detection insensitive and impractical.[1][2] While some absorption may occur at very short wavelengths (200-210 nm), this region is prone to interference from common mobile phase solvents and additives.[3]

  • Chirality: The α-carbon is a stereocenter, meaning enantiomers exist. For pharmaceutical applications, it is often necessary to separate and quantify these enantiomers, as they can have different pharmacological and toxicological profiles.

This guide provides a logical workflow to overcome these challenges and develop a robust, fit-for-purpose HPLC method.

Foundational Method Development Strategy

A successful method development process begins with a thorough understanding of the analyte's properties to inform the selection of the column, mobile phase, and detector.

Column Selection: Choosing the Right Stationary Phase

The stationary phase is the most critical factor in achieving separation, as it governs selectivity.[4]

  • Reversed-Phase (RP-HPLC): Standard C18 and C8 columns are generally unsuitable for highly polar analytes. Alternative RP phases are recommended for initial screening:

    • Polar-Endcapped C18: These columns have modified surface chemistry to minimize interactions with residual silanols, improving peak shape for basic compounds like primary amines.

    • Embedded Polar Group (EPG): Phases with a polar group (e.g., amide, carbamate) embedded in the alkyl chain enhance retention of polar compounds and allow for use in highly aqueous mobile phases without phase collapse.

    • Phenyl Phases: These offer alternative selectivity through π-π interactions, which may be relevant for certain derivatives.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds that are unretained in reversed-phase.[5] The stationary phase is polar (e.g., bare silica, amide, diol), and the mobile phase is highly organic (typically >70% acetonitrile) with a small amount of aqueous buffer. Retention is based on the partitioning of the analyte into the water-enriched layer on the surface of the stationary phase.[6]

  • Chiral Stationary Phases (CSPs): When enantiomeric separation is required, a CSP is essential. This eliminates the need for chiral derivatization reagents, which can introduce uncertainty.[7]

    • Macrocyclic Glycopeptide Phases (e.g., Teicoplanin, Vancomycin): These are highly versatile and can separate a wide range of molecules, including free amino acids, in polar organic or reversed-phase modes, making them compatible with LC-MS.[7][8]

    • Polysaccharide-Based Phases (e.g., Cellulose or Amylose derivatives): These are broadly applicable and often used with normal-phase or polar organic mobile phases.[9]

Mobile Phase Considerations
  • pH Control: The primary amine in the analyte has a pKa around 9-10. Operating the mobile phase at a pH of 2-4 ensures the amine is fully protonated (R-NH₃⁺). This minimizes peak tailing on silica-based columns and ensures consistent retention. Volatile buffers like formic acid or ammonium formate are essential for compatibility with ELSD and MS detectors.[10]

  • Solvent Choice: Acetonitrile is the most common organic solvent, especially for HILIC. Methanol offers different selectivity in reversed-phase. Tetrahydrofuran (THF) can be a useful modifier to alter selectivity, particularly for structurally similar compounds, as it can form strong hydrogen bonds with residual silanol groups on the stationary phase.[11][12]

  • Gradient vs. Isocratic Elution: Gradient elution, where the mobile phase composition is changed during the run, is generally preferred for method development as it can separate compounds with a wider range of polarities and reduce analysis time.[12]

Detection Strategy: Making the Invisible, Visible

Given the lack of a native chromophore, alternative detection methods are necessary.

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector for any non-volatile analyte.[13][14] It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining solid analyte particles.[10] It is gradient-compatible and a robust alternative to UV detection.[2] However, it requires volatile mobile phase components and its response can be non-linear.

  • Mass Spectrometry (MS): LC-MS is the gold standard, offering high sensitivity, selectivity, and structural confirmation.[15][16] It is compatible with both RP and HILIC modes, provided volatile buffers are used.[17] Modern UHPLC-QQQ-MS/MS systems provide exceptional quantitative accuracy.[18]

  • Pre-column Derivatization: This classic approach involves reacting the analyte with a labeling agent to attach a UV-active or fluorescent tag.[19] This allows for detection with standard UV or fluorescence detectors, which are highly sensitive.[3]

    • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to yield highly fluorescent derivatives.[20]

    • 9-fluorenylmethyloxycarbonyl chloride (FMOC): Reacts with both primary and secondary amines to form UV-active and fluorescent derivatives.[21]

    • 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): Forms highly stable, fluorescent derivatives with primary and secondary amines.[22]

Experimental Protocols

Workflow for HPLC Method Development

The following diagram illustrates a logical workflow for developing a robust HPLC method for the target analytes.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Polarity, Chirality, No UV Chromophore) Goal Define Analytical Goal (Achiral Purity vs. Chiral Separation) Analyte->Goal Col_Screen Column & Mode Screening Goal->Col_Screen HILIC HILIC Column (e.g., Amide, Silica) Col_Screen->HILIC For Achiral RP Polar-Modified RP Column (e.g., EPG, Polar-Endcapped) Col_Screen->RP For Achiral Chiral Chiral Stationary Phase (CSP) (e.g., Macrocyclic Glycopeptide) Col_Screen->Chiral For Chiral Det_Select Detector Selection HILIC->Det_Select RP->Det_Select Chiral->Det_Select ELSD ELSD / CAD Det_Select->ELSD MS Mass Spectrometry (MS) Det_Select->MS Deriv Derivatization + UV/FLD Det_Select->Deriv Optimize Method Optimization (Gradient, Temp, Flow Rate) ELSD->Optimize MS->Optimize Deriv->Optimize Validate Method Validation (ICH Q2R2) Optimize->Validate Final Final Validated Method Validate->Final

Caption: A systematic workflow for HPLC method development.

Protocol 1: Initial Method Screening (HILIC and Polar RP)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in 50:50 Acetonitrile:Water. Dilute to a working concentration of 100 µg/mL with the same solvent.

  • Column Selection:

    • Column A (HILIC): Amide-based column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Column B (Polar RP): Embedded polar group C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase Preparation:

    • For HILIC:

      • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0 (adjusted with Formic Acid).

      • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0.

    • For Polar RP:

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Detector: ELSD (Drift Tube: 50°C, Nebulizer: 30°C, Gas: 1.5 SLM) or Mass Spectrometer (ESI+ mode).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 2 µL.

    • Screening Gradient (for both modes):

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-9 min: 95% B

      • 9-9.1 min: 95% to 5% B

      • 9.1-12 min: 5% B (re-equilibration)

  • Evaluation: Assess retention time, peak shape, and resolution from any impurities. The HILIC mode is expected to provide stronger retention.

Protocol 2: Chiral Separation Screening
  • Column Selection: Macrocyclic glycopeptide CSP (e.g., Teicoplanin-based, 150 x 4.6 mm, 5 µm).

  • Mobile Phase (Polar Organic Mode):

    • Prepare various ratios of Methanol/Acetonitrile/Acetic Acid/Triethylamine (e.g., 100/0/0.03/0.02 v/v/v/v). This mode is often effective for separating enantiomers of free amino acids.

  • Chromatographic Conditions:

    • Detector: ELSD or MS.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5 µL.

  • Evaluation: Run an isocratic analysis of the racemic standard. Look for the separation of the single peak into two distinct enantiomeric peaks. Adjust the mobile phase composition to optimize resolution.

Method Validation Protocol (ICH Q2(R2) Guidelines)

Once an optimized method is achieved, it must be validated to ensure it is suitable for its intended purpose.[23][24] The validation process demonstrates the method's performance characteristics.[25]

Validation Workflow

ValidationWorkflow Start Optimized HPLC Method Specificity Specificity / Selectivity (Peak Purity, Resolution from Placebo) Start->Specificity Linearity Linearity & Range (Min. 5 concentrations, r² > 0.99) Start->Linearity Accuracy Accuracy (% Recovery of Spiked Samples) Start->Accuracy Precision Precision Start->Precision Limits Detection & Quantitation Limits (LOD & LOQ via S/N or STEYX) Start->Limits Robustness Robustness (Vary pH, Temp, Flow Rate) Start->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Repeatability Repeatability (Intra-day) (n=6, RSD < 2%) Precision->Repeatability Intermediate Intermediate Precision (Inter-day, Different Analyst/Inst.) Precision->Intermediate Repeatability->Report Intermediate->Report Limits->Report Robustness->Report

Caption: A validation workflow based on ICH Q2(R2) parameters.

Validation Experiments

The following table summarizes the parameters, procedures, and typical acceptance criteria for method validation.

Parameter Procedure Typical Acceptance Criteria
Specificity Analyze blank (diluent), placebo, and analyte spiked with expected impurities. Assess peak purity using a DAD or MS detector.The analyte peak should be free from interference from other components. Peak purity index > 0.999.
Linearity Prepare at least 5 concentrations across the expected range (e.g., 50-150% of the target concentration). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.995. Y-intercept should be close to zero.
Range The range is established by confirming that linearity, accuracy, and precision are acceptable at the lower and upper concentrations.As per linearity, accuracy, and precision requirements.
Accuracy Analyze samples of a known concentration (e.g., spiked placebo) at a minimum of 3 levels across the range (e.g., 80%, 100%, 120%), with 3 replicates per level.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay): Analyze 6 replicate preparations of a homogenous sample at 100% of the target concentration on the same day, by the same analyst. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Repeatability: RSD ≤ 2.0%. Intermediate Precision: Overall RSD for both sets of data should be ≤ 2.0%.
LOD & LOQ Determine the concentration that yields a signal-to-noise (S/N) ratio of 3:1 (LOD) and 10:1 (LOQ), or calculate from the standard deviation of the response and the slope of the linearity curve.S/N method is most common. LOD and LOQ should be reported.
Robustness Intentionally make small variations to method parameters (e.g., mobile phase pH ±0.2 units, column temperature ±5°C, flow rate ±10%) and assess the impact on the results (e.g., retention time, peak area).The method should remain unaffected by small, deliberate changes. System suitability criteria must be met under all conditions.

Conclusion

Developing a reliable HPLC method for challenging compounds like Methyl 2-amino-3-(oxolan-3-yl)propanoate derivatives is a systematic process. Due to their high polarity and lack of a UV chromophore, conventional RP-HPLC with UV detection is often inadequate. A strategy employing HILIC or polar-modified reversed-phase chromatography coupled with a universal detector like ELSD or a highly sensitive and specific detector like MS provides a robust foundation. For enantiomeric separations, chiral stationary phases are indispensable. By following the structured development and validation protocols outlined in this guide, researchers can establish a fit-for-purpose analytical method that delivers accurate, precise, and reliable results essential for advancing drug development programs.

References

  • Vertex AI Search. (2020, November 20). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
  • Teledyne Labs. Evaporative Light Scattering Detection (ELSD).
  • Advion Interchim Scientific. Evaporative light scattering detector ELSD.
  • JASCO. (2022, January 31). Analysis of Amino Acids by Pre-Column Derivatization with OPA-UV Detection.
  • R. M., Negri, E., & G. C. (2006, August 15). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. PubMed.
  • Shimadzu. Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method.
  • Scilit. Chiral HPLC Separation of Protected Amino Acids.
  • Advion, Inc. LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY.
  • Agilent. (2012, December 6). Agilent 1290 Infinity Evaporative Light - Scattering Detector (ELSD).
  • Phenomenex. HPLC Column Selection Guide.
  • Spectroscopy Online. (2023, October 9). New HPLC-UV Method Detects Amino Acids in Foods with High Precision.
  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • IMTAKT. LC/MS DETERMINATION OF AMINO ACIDS.
  • PubMed. (2011, November 15). UV-VIS detection of amino acids in liquid chromatography: online post-column solid-state derivatization with Cu(II) ions.
  • KNAUER. Determination of 17 AQC derivatized - Amino acids in baby food samples.
  • PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC.
  • Creative Proteomics. Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • SciELO. (2013, September 18). Alternative and simple normal-phase HPLC enantioseparation of a chiral amino acid-type spin label derivative.
  • Agilent. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS.
  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • JASCO Inc. Detection of Amino Acids Using HPLC with CD Detection.
  • Astec. Amino Acid and Peptide Chiral Separations.
  • PMC. (2024, October 30). UHPLC-QQQ-MS/MS method for the simultaneous quantification of 18 amino acids in various meats.
  • LCGC International. (2023, July 6). Accurate Quantification of Plasma Amino Acids Achieved through HPLC–MS/MS: A Reliable Method for Clinical and Research Applications.
  • AnalyteGuru. (2026, January 8). How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids.
  • ACS Publications. (2022, August 11). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification....
  • Imtakt. Molecular Interaction of HPLC Stationary Phase.
  • Slideshare. Ich guidelines for validation final.
  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation.
  • EMA. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • ICH. (2023, November 30). validation of analytical procedures q2(r2).
  • MDPI. Novel Data on the Effect of Tetrahydrofuran as an Organic Co-Modifier in RP-HPLC.
  • Chemical Papers. REVIEW Approaches in Sample Handling before HPLC Analysis of Complex Matrices.
  • Sigma-Aldrich. HPLC Solvents.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing epimerization during Methyl 2-amino-3-(oxolan-3-yl)propanoate peptide coupling

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals facing chiral degradation when working with sterically hindered, non-natural amino acids—sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals facing chiral degradation when working with sterically hindered, non-natural amino acids—specifically Methyl 2-amino-3-(oxolan-3-yl)propanoate .

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the kinetic and thermodynamic causality of epimerization in your workflow, establish self-validating protocols, and provide authoritative strategies to preserve enantiomeric purity.

🔬 Mechanistic Insights: The Causality of Chiral Loss

When coupling an acyl donor to Methyl 2-amino-3-(oxolan-3-yl)propanoate, you are dealing with a bulky nucleophile. The oxolane (tetrahydrofuran) ring introduces significant steric hindrance at the β -position, which drastically reduces the rate of aminolysis (peptide bond formation).

Because the nucleophilic attack is kinetically delayed, the activated acyl donor has a prolonged half-life. If you are using standard basic conditions (e.g., DIPEA), this kinetic delay provides ample time for two destructive pathways to occur:

  • Oxazolone Formation: The activated acyl donor undergoes base-catalyzed intramolecular cyclization, destroying the chiral center at its α -carbon[1].

  • Direct Enolization: Prolonged exposure to strong bases can cause direct deprotonation of the α -carbon of your oxolanyl methyl ester itself, leading to epimerization of the nucleophile.

EpimerizationMechanisms A Activated Acyl Donor + Bulky Oxolanyl Ester B Excess Tertiary Base (e.g., DIPEA, pKa ~10.5) A->B Standard Protocol F Base-Free Activation (DIC/OxymaPure) A->F Optimized Protocol C Pathway 1: Oxazolone Formation B->C D Pathway 2: Direct Enolization B->D E Loss of Chiral Integrity (Epimerization) C->E D->E G Enantiopure Peptide Coupling F->G

Fig 1. Base-catalyzed epimerization pathways vs. base-free coupling for oxolanyl peptides.

💬 Troubleshooting Guides & FAQs

Q1: I am using standard HATU/DIPEA chemistry, but my chiral purity is dropping below 85%. Why is this happening? A: HATU is a highly efficient uranium-based coupling reagent, but it requires a tertiary amine base to generate the active ester. DIPEA is a strong base ( pKa​≈10.5 ). Because the oxolane ring slows down the coupling, DIPEA has enough time to promote oxazolone formation and direct enolization[1]. Actionable Fix: If you must use HATU, replace DIPEA with 2,4,6-collidine (TMP). Collidine is significantly less basic ( pKa​≈7.4 ) but remains an effective acid scavenger, drastically reducing base-driven side reactions.

Q2: If I want to eliminate the base entirely to protect the oxolanyl ester, what is the best coupling system? A: We strongly recommend transitioning to a DIC / OxymaPure system. OxymaPure (Ethyl cyanohydroxyiminoacetate) is a highly acidic oxime additive that replaces HOBt/HOAt. It operates via a base-free carbodiimide mechanism, completely neutralizing the base-catalyzed enolization pathway while maintaining extremely fast acylation rates [2]. It has been proven to yield lower epimerization rates than traditional additives [3].

Q3: My substrate is exceptionally prone to epimerization (e.g., an arylglycine derivative coupling to the oxolanyl ester). Is there a specialized reagent for this? A: Yes. For extreme cases, use DEPBT [3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one]. DEPBT activates the carboxyl group without forming the highly epimerization-prone oxazolone intermediate[4]. While it reacts slower than HATU, it is the gold standard for preserving chiral integrity in difficult fragment condensations.

Workflow Start Evaluate Coupling Conditions Cond1 Standard Risk (Low Sterics) Start->Cond1 Cond2 High Steric Bulk (Oxolane Ring) Start->Cond2 Cond3 Extreme Epimerization Risk Start->Cond3 Act1 HATU / Collidine (0 °C to RT) Cond1->Act1 Act2 DIC / OxymaPure (Base-Free) Cond2->Act2 Act3 DEPBT / Collidine (THF Solvent) Cond3->Act3

Fig 2. Decision matrix for selecting coupling reagents based on steric and epimerization risks.

📋 Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include specific temperature controls and in-process monitoring steps to verify chiral integrity before downstream processing.

Protocol A: Base-Free Coupling using DIC/OxymaPure (Solution Phase)

Best for standard couplings to Methyl 2-amino-3-(oxolan-3-yl)propanoate.

  • Preparation: Dissolve the N -protected acyl donor (1.0 eq) and OxymaPure (1.0 eq) in anhydrous DMF or DCM to a concentration of 0.1 M.

  • Pre-Activation: Cool the reaction vessel to 0 °C using an ice bath. Add N,N′ -Diisopropylcarbodiimide (DIC) (1.0 eq) dropwise. Stir for 10 minutes to allow the formation of the active Oxyma ester.

  • Nucleophile Addition: Add Methyl 2-amino-3-(oxolan-3-yl)propanoate (1.0 eq) to the mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature. Stir for 2–4 hours.

  • Self-Validation (QC): Pull a 10 μ L aliquot, quench in MeCN/H2O, and run a rapid Chiral LC-MS method. Verify that the D-epimer peak area is < 2% before proceeding to aqueous workup.

Protocol B: Epimerization-Suppressed Coupling using DEPBT

Best for highly sensitive acyl donors[5].

  • Solvent Selection: Dissolve the N -protected amino acid (1.2 eq) and Methyl 2-amino-3-(oxolan-3-yl)propanoate (1.0 eq) in anhydrous THF (approximately 2 mL per mmol). Note: THF is preferred over DMF for DEPBT to further suppress epimerization.

  • Thermal Control: Cool the mixture strictly to 0 °C.

  • Activation: Add DEPBT (1.2 eq) followed immediately by 2,4,6-collidine (TMP) (2.0 eq). Do not use DIPEA or Triethylamine.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 12–24 hours (DEPBT kinetics are slower).

  • Isolation: Filter to remove any precipitated salts. Rinse the solid with cold THF, and evaporate the filtrate in vacuo to obtain the crude peptide.

📊 Reagent Selection Matrix

Summarizing the quantitative and qualitative data for reagent selection:

Coupling SystemBase RequiredRelative Aminolysis RateEpimerization RiskPrimary Advantage
HATU / DIPEA Yes (Strong, pKa​ 10.5)Very FastHigh Excellent for unhindered, stable substrates.
HATU / Collidine Yes (Weak, pKa​ 7.4)FastModerate Balances high reactivity with milder basicity.
DIC / OxymaPure No (Base-Free)FastLow Eliminates base-catalyzed enolization entirely.
DEPBT / Collidine Yes (Weak, pKa​ 7.4)ModerateVery Low The gold standard for preserving chiral integrity.

📚 References[3] Title: OxymaPure - CEM Corporation. Source: CEM. URL: https://cem.com/oxymapure[4] Title: Technical Support Information Bulletin 1170 - DEPBT. Source: AAPPTec. URL: https://www.aapptec.com/pdf/Bulletin%201170%20DEPBT.pdf[1] Title: Epimerisation in Peptide Synthesis. Source: MDPI (Molecules). URL: https://www.mdpi.com/1420-3049/28/23/8017[5] Title: Standard Coupling Procedures. Source: AAPPTec. URL: https://www.aapptec.com/standard-coupling-procedures[2] Title: Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Source: ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.1c06253

Sources

Optimization

Resolving steric hindrance issues when coupling Methyl 2-amino-3-(oxolan-3-yl)propanoate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the amide bond coupling of Methyl 2-amino-3-(oxolan-3-yl)propanoate, a non-canonical amino acid ester whose bulky oxolane side chain presents significant steric challenges.

Introduction: Understanding the Challenge

Methyl 2-amino-3-(oxolan-3-yl)propanoate is a valuable building block, but its three-dimensional structure is the source of common synthetic frustrations. The tetrahydrofuran (oxolane) ring attached at the β-carbon creates a sterically demanding environment around the α-amino group. This bulk can shield the amine nucleophile, hindering its approach to the activated carboxyl group of the coupling partner and leading to sluggish or incomplete reactions. The consequences are often low yields, difficult purifications, and the formation of deletion sequences in peptide synthesis.[1][2] This guide will walk you through diagnosing these issues and implementing effective solutions.

Troubleshooting Guide: From Diagnosis to Solution

This section addresses common problems encountered during the coupling of sterically hindered amino acids like Methyl 2-amino-3-(oxolan-3-yl)propanoate.

Q1: My final yield is extremely low, and mass spectrometry of the crude product shows a significant amount of unreacted starting material. What's the first step?

This is a classic sign of incomplete coupling due to steric hindrance.[1] The bulky oxolane group is likely preventing the amine from reacting efficiently. Before making drastic changes, a logical diagnostic workflow is essential.

Initial Diagnostic Workflow:

The first step is to confirm that the issue is indeed poor coupling efficiency. If you are performing solid-phase peptide synthesis (SPPS), a test cleavage of a small amount of resin (10-20 mg) followed by mass spectrometry (MS) analysis can be very informative.[3] The presence of deletion sequences—peptides missing the intended amino acid—is a definitive indicator of a failed coupling step.[1][4]

G cluster_start cluster_diag Diagnosis cluster_result Analysis cluster_conclusion Conclusion start Low Crude Yield & Unreacted Starting Material diag1 Perform Small-Scale Test Cleavage start->diag1 Isolate the issue diag2 Analyze Crude Product by MS diag1->diag2 res1 Deletion Sequence Observed? diag2->res1 conc1 Problem Confirmed: Incomplete Coupling Due to Steric Hindrance res1->conc1 Yes conc2 Problem Lies Elsewhere (e.g., Cleavage, Deprotection, Starting Material Quality) res1->conc2 No

Caption: Initial troubleshooting workflow for low-yield couplings.

Q2: Standard coupling reagents like DCC or DIC/HOBt are failing. Which reagents are more effective for this sterically hindered coupling?

For sterically demanding substrates, standard carbodiimide reagents are often insufficiently reactive.[5][6] You must employ more potent, modern coupling reagents that generate highly reactive activated esters. The choice of reagent is one of the most critical factors for success.

Uronium/Aminium and Phosphonium salt-based reagents are widely accepted for their efficiency in difficult couplings.[7][8] They work by rapidly converting the carboxylic acid into a highly reactive intermediate species, which is then more susceptible to attack by the sterically hindered amine.

The general order of reactivity for the active esters generated by these reagents is: OAt > Oxyma > 6-Cl-OBt > OBt .[7][8]

  • HATU and HCTU: These are among the most powerful and commonly used uronium/aminium reagents.[4][9] HATU generates a highly reactive OAt ester, benefiting from the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group, which catalyzes the coupling reaction.[7]

  • COMU: This reagent is based on the OxymaPure leaving group and offers coupling efficiency that can be superior to HOBt-based reagents, with the added benefit of a better safety profile as it is not derived from potentially explosive triazole derivatives.[7]

  • PyAOP and PyBOP: These are highly effective phosphonium salt reagents.[8][10] PyAOP, the aza-version of PyBOP, generates the more reactive OAt ester and often shows superior performance for particularly challenging couplings.[8]

G cluster_reagents High-Reactivity Coupling Reagents cluster_uronium Uronium/Aminium Salts cluster_phosphonium Phosphonium Salts HATU HATU (OAt Ester) RCOOH Carboxylic Acid (R-COOH) HATU->RCOOH Couple with HCTU HCTU (O-6-ClBt Ester) HCTU->RCOOH Couple with COMU COMU (Oxyma Ester) COMU->RCOOH Couple with PyAOP PyAOP (OAt Ester) PyAOP->RCOOH Couple with PyBOP PyBOP (OBt Ester) PyBOP->RCOOH Couple with ActiveEster Highly Reactive Activated Ester RCOOH->ActiveEster + Reagent Base Tertiary Base (e.g., DIEA) Base->ActiveEster Amide Target Amide Bond (R-CO-NH-R') ActiveEster->Amide + Hindered Amine Amine Sterically Hindered Amine (H₂N-R')

Caption: Activation mechanism using high-reactivity coupling reagents.

Table 1: Comparison of Recommended Coupling Reagents for Hindered Systems

Reagent ClassReagent NameActive EsterRelative ReactivityKey Features & Considerations
Uronium/Aminium HATUOAtVery HighOften considered the gold standard for difficult couplings; solutions have moderate stability.[4][7]
HCTUO-6-ClBtHighMore stable in solution than HATU and more cost-effective.[11]
COMUOxymaHighExcellent safety profile (non-explosive byproduct); performs better than HOBt-based reagents.[7][8]
Phosphonium PyAOPOAtVery HighSuperior performance for highly hindered or N-methylated amino acids.[8]
PyBOPOBtModerate-HighHistorically significant and effective, but largely superseded by PyAOP for the most difficult cases.[8][10] Generates carcinogenic HMPA byproduct.[8]
Q3: I'm using HATU, but the coupling is still incomplete. What other process parameters can I change?

Even with a powerful reagent, overcoming a significant steric barrier may require optimizing the reaction conditions to provide enough energy and time for the reaction to proceed to completion.

  • Double Coupling: This is a straightforward and often effective strategy. After the first coupling reaction, simply drain the vessel and repeat the coupling step with a fresh solution of the amino acid, coupling reagent, and base.[1][2]

  • Increase Reaction Time: Sterically hindered couplings are kinetically slow. Extending the reaction time from a standard 1-2 hours to 4 hours, or even overnight, can significantly improve yields.[4]

  • Elevate the Temperature: Increasing the reaction temperature to 40-60°C can provide the necessary activation energy to overcome the steric barrier.[4] Microwave-assisted synthesis is a particularly powerful tool for accelerating difficult couplings, dramatically reducing reaction times.[4]

  • Increase Reagent Concentration: Using a higher concentration of the activated amino acid can help drive the reaction equilibrium toward the product.[1]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of a Carboxylic Acid to Methyl 2-amino-3-(oxolan-3-yl)propanoate using HATU (Solution Phase)

This protocol outlines a general procedure for coupling a generic N-protected amino acid to the title compound in solution.

  • Reactant Preparation: In a dry, inert atmosphere (N₂ or Ar) flask, dissolve the N-protected amino acid (1.0 eq), HATU (1.1 eq), and HOAt (1.1 eq) in anhydrous DMF.

  • Pre-activation: Add N,N-Diisopropylethylamine (DIEA) (2.5 eq) to the solution and stir for 1-2 minutes at room temperature. This step pre-activates the carboxylic acid.[4]

  • Coupling: To the activated mixture, add a solution of Methyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride (1.2 eq) and additional DIEA (1.2 eq) in anhydrous DMF. The additional base is to neutralize the hydrochloride salt.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be gently increased to 40°C.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use a carbodiimide reagent like EDC in an aqueous solution for this coupling? A: While water-soluble carbodiimides like EDC are useful for bioconjugation, they are generally not potent enough for coupling severely hindered substrates like this one.[8] You are likely to experience very low yields. Phosphonium or aminium reagents in an organic solvent are strongly recommended.

Q: My peptide sequence is aggregating on the solid-phase resin. Could this be contributing to the low yield? A: Absolutely. On-resin aggregation of the growing peptide chain can physically block reactive sites, preventing reagents from accessing the N-terminus.[1][2] This issue compounds the problem of steric hindrance. Consider switching to a more effective solvent like N-Methyl-2-pyrrolidone (NMP) or using chaotropic salts to disrupt aggregation.[6][12]

Q: Are there any alternative synthetic strategies if all coupling attempts fail? A: Yes. For exceptionally difficult couplings, you can consider more advanced or alternative methods:

  • Acyl Fluoride Formation: Converting the carboxylic acid to a highly reactive acyl fluoride can be effective for coupling with sterically hindered or electron-deficient amines where other standard methods have failed.[13]

  • Enzymatic Methods: While classical enzymatic aminolysis can be limited by steric hindrance, newer chemoenzymatic methods, such as the CaLB-BOP method, have shown enhanced efficiency for demanding substrates.[14]

  • Lewis-Acid Catalysis: The development of Lewis-acid-catalyzed methods for peptide bond formation offers a powerful approach for activating carboxyl groups, even for hindered amino acids, often with high yields and no racemization.[15]

References

  • PMC. (2026, March 18). Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Pattison, O. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Wiley Online Library. (2019, March). Synthesis of peptides containing oxo amino acids and their crystallographic analysis. J Pept Sci. 25(3):e3148. Retrieved from [Link]

  • PubMed. (n.d.). The synthesis of sterically hindered amides. Retrieved from [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • PMC - NIH. (n.d.). Small Molecule Catalyst for Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts. Retrieved from [Link]

  • ACS Catalysis. (2017, February 21). A Cross-Coupling Approach to Amide Bond Formation from Esters. Retrieved from [Link]

  • ACS Publications. (2019, July 16). Substrate-Directed Lewis-Acid Catalysis for Peptide Synthesis. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • PMC. (n.d.). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Retrieved from [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • PMC. (n.d.). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of Peptides Containing Methyl 2-amino-3-(oxolan-3-yl)propanoate

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of peptides that incorporate the non-canonical amino acid, Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of peptides that incorporate the non-canonical amino acid, Methyl 2-amino-3-(oxolan-3-yl)propanoate. The presence of the oxolane (tetrahydrofuran) ring, a non-polar cyclic ether, can significantly decrease the aqueous solubility of a peptide, leading to challenges in formulation, purification, and biological assays.[1][2] This guide provides a structured approach to troubleshooting these issues, offering both theoretical explanations and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing Methyl 2-amino-3-(oxolan-3-yl)propanoate poorly soluble in aqueous buffers?

A1: The oxolane moiety is a hydrophobic, non-polar cyclic ether.[3] Its incorporation into a peptide sequence increases the overall hydrophobicity, leading to a greater tendency for the peptide to aggregate in aqueous solutions to minimize the unfavorable interactions between the non-polar regions and water.[4][5] This is a common issue with peptides that have a high content of hydrophobic amino acids.[1][4]

Q2: What is the first and most critical step when I encounter a solubility issue with a new peptide?

A2: Always perform a small-scale solubility test before attempting to dissolve the entire batch of your valuable peptide.[2][4][6] This prevents the potential loss of your entire sample if the chosen solvent is ineffective.

Q3: Can I predict the solubility of my peptide based on its sequence?

A3: While not foolproof, analyzing the amino acid sequence can provide valuable clues.[4][7] A high percentage of hydrophobic residues, including the oxolane-containing amino acid, suggests potential solubility challenges.[8] You can estimate the overall charge of your peptide at a given pH to guide your initial solvent selection.[7][9]

Q4: My peptide dissolves initially but then precipitates out of solution. What is happening?

A4: This phenomenon, known as "salting out" or aggregation, is common for hydrophobic peptides. It can be triggered by changes in concentration, temperature, or the ionic strength of the buffer.[5][10] Storing peptide solutions at -20°C or -80°C in small aliquots can help minimize repeated freeze-thaw cycles that can promote aggregation.[11]

Troubleshooting and Optimization Workflow

When faced with a poorly soluble peptide, a systematic approach is key to finding the optimal dissolution conditions. The following workflow provides a logical progression from simple to more complex solubilization strategies.

Caption: A decision workflow for solubilizing synthetic peptides.

Detailed Experimental Protocols

Protocol 1: Determining the Net Charge of Your Peptide

Objective: To estimate the net charge of the peptide at a neutral pH to guide solvent selection.

Materials:

  • Peptide amino acid sequence

Procedure:

  • Assign a value of +1 to each basic residue (Lysine - K, Arginine - R, Histidine - H) and the N-terminus (if it's a free amine).[7][9]

  • Assign a value of -1 to each acidic residue (Aspartic Acid - D, Glutamic Acid - E) and the C-terminus (if it's a free carboxyl group).[7][9]

  • Sum the values to determine the net charge of the peptide.[12]

Protocol 2: pH-Based Solubilization

Objective: To improve the solubility of a charged peptide by adjusting the pH of the solvent.

Materials:

  • Lyophilized peptide

  • Sterile deionized water

  • 10% Acetic Acid solution (for basic peptides)[4][12]

  • 0.1 M Ammonium bicarbonate solution (for acidic peptides)[7][9]

  • pH meter or pH indicator strips

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • For Basic Peptides (Net Positive Charge): a. Attempt to dissolve a small amount of the peptide in sterile deionized water. b. If it remains insoluble, add 10% acetic acid dropwise while vortexing until the peptide dissolves.[4][12] c. Once dissolved, the solution can be further diluted with the desired buffer.

  • For Acidic Peptides (Net Negative Charge): a. Attempt to dissolve a small amount of the peptide in sterile deionized water. b. If it does not dissolve, add 0.1 M ammonium bicarbonate solution dropwise while vortexing until the peptide is fully dissolved.[7][9] c. The solution can then be diluted with the desired aqueous buffer.

  • Final pH Adjustment: After the peptide is dissolved, carefully adjust the pH of the solution to the desired value for your experiment using a dilute acid or base.

Protocol 3: Utilizing Organic Co-solvents

Objective: To dissolve highly hydrophobic or neutral peptides using an organic co-solvent.

Materials:

  • Lyophilized peptide

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sterile aqueous buffer (e.g., PBS, Tris)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Add a minimal amount of a strong organic solvent like DMSO or DMF to the lyophilized peptide.[13]

  • Vortex or sonicate the mixture to ensure the peptide is fully dissolved.[4][5] Sonication can help break up small particles and enhance solubilization.[7]

  • Slowly add the peptide-organic solvent solution dropwise into the stirring aqueous buffer.[2][7] This gradual dilution is crucial to prevent the peptide from precipitating out of solution.

  • If the solution becomes cloudy, it may indicate that the solubility limit has been reached.[13]

Table 1: Common Organic Co-solvents for Hydrophobic Peptides

Co-solventProperties & ConsiderationsTypical Starting Concentration
DMSO A strong, water-miscible solvent. Generally well-tolerated in cell-based assays at low concentrations (<1%).[4]100% to dissolve, then dilute
DMF Another strong, polar aprotic solvent. Can be used as an alternative to DMSO.100% to dissolve, then dilute
Acetonitrile A less polar solvent than DMSO or DMF. May be effective for some peptides.100% to dissolve, then dilute
Isopropanol A more volatile alcohol that can be easier to remove if needed.100% to dissolve, then dilute

Advanced Strategies for Persistent Solubility Issues

If the above methods fail to yield a stable, soluble peptide solution, more advanced strategies may be necessary.

Chemical Modifications

Chemical modification of the peptide sequence can significantly enhance aqueous solubility.

  • PEGylation: The covalent attachment of polyethylene glycol (PEG) chains can increase the hydrodynamic radius of the peptide and improve its water solubility.[6][14][15]

  • Incorporation of Hydrophilic Residues: Strategically replacing hydrophobic amino acids with hydrophilic ones (e.g., Lys, Arg, Asp, Glu) can improve solubility, but this may impact biological activity.[6][13]

  • N-terminal Acetylation and C-terminal Amidation: These modifications can increase the stability of the peptide and, in some cases, improve solubility by removing terminal charges.[6]

Formulation Strategies
  • Use of Surfactants: Surfactants like Tween 80 can help to solubilize hydrophobic compounds by forming micelles.[16]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic moieties, effectively shielding them from the aqueous environment and increasing solubility.[13]

  • Lyophilization from a Different Solvent System: If the peptide was originally lyophilized from an aqueous solution, re-lyophilizing from a solution containing an organic solvent like tert-butanol can sometimes improve the dissolution characteristics of the final powder.

Methods for Assessing Peptide Solubility and Aggregation

It is often necessary to quantify the solubility of a peptide or to determine if it is aggregating in solution.

Turbidity Solubility Assay

A quick method to estimate solubility by observing the cloudiness of a solution at different peptide concentrations.[8]

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution. An increase in particle size over time can indicate peptide aggregation.[5]

Thioflavin T (ThT) Assay

This fluorescence-based assay can detect the formation of amyloid-like beta-sheet structures, which are often characteristic of aggregated peptides.[5][10]

Troubleshooting Common Scenarios

Table 2: Troubleshooting Guide

IssuePotential CauseRecommended Action
Peptide will not dissolve in any solvent.Extreme hydrophobicity and strong intermolecular aggregation.Try dissolving a small amount in a strong organic solvent like 100% DMSO or DMF first. Consider chemical modification of the peptide.[13]
Peptide dissolves in organic solvent but precipitates when added to aqueous buffer.The peptide is "salting out" of the solution due to unfavorable interactions with the aqueous environment.Add the peptide-organic solvent solution dropwise into the stirring aqueous buffer to avoid localized high concentrations.[7] You may need to adjust the final concentration of the organic solvent.
Peptide precipitates over time when stored in solution.The peptide is aggregating out of the solution.Store peptide solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the pH of the storage buffer is not close to the peptide's isoelectric point.
Inconsistent results in biological assays.Inaccurate peptide concentration due to incomplete solubilization.Always ensure your peptide is fully dissolved before use. A clear, particle-free solution is indicative of proper solubilization.

Conclusion

Improving the aqueous solubility of peptides containing hydrophobic moieties like Methyl 2-amino-3-(oxolan-3-yl)propanoate requires a systematic and often empirical approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies and protocols outlined in this guide, researchers can overcome these challenges and successfully utilize these novel peptides in their experiments.

References

  • Peptide Solubilization. (n.d.). GenScript. Retrieved from [Link]

  • Peptide Synthesis Knowledge Base. (n.d.). Bio-Synthesis Inc. Retrieved from [Link]

  • Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122-128.
  • LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble? Retrieved from [Link]

  • Peptide Solubility | Peptide Synthesis. (n.d.). Bio Basic. Retrieved from [Link]

  • Kirk, R. (2025, March 25). Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. Retrieved from [Link]

  • Ahang, Z., et al. (2022). Strategies to improve the physicochemical properties of peptide-based drugs. Journal of Drug Targeting, 30(1), 1-17.
  • Andreu, D., & Rivas, L. (1998). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Journal of peptide research, 52(6), 469-480.
  • JoVE. (2017, June 19). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

  • How to dissolve peptides? (n.d.). LifeTein. Retrieved from [Link]

  • Aftab, S. O., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 968.
  • Guinn, E., & Niemoeller, A. (2021).
  • Aftab, S. O., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 968.
  • Lopedrfido, S., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Approaches. Pharmaceutics, 14(3), 503.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2010). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 2(3), 1547-1555.
  • Leng, D., & Fábián, L. (2021). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Journal of pharmaceutical sciences, 110(3), 1075-1090.
  • Lockhart, J. H. (2022, February 23). How can i avoid the peptide precipitation in the media? ResearchGate. Retrieved from [Link]

  • Peptide solubility testing. (n.d.). SB-PEPTIDE. Retrieved from [Link]

  • Powers, E. T., & Murphy, R. M. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface focus, 7(5), 20170025.
  • GenScript. (2017). Peptide Solubility Guidelines. Retrieved from [Link]

  • Caron, G., et al. (2018). Applications of oxetanes in drug discovery and medicinal chemistry. Journal of medicinal chemistry, 61(17), 7467-7499.
  • Mustafa, Y. F., et al. (2023). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Pharmaceutical Chemistry Journal, 57(5), 653-665.
  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12437-12462.
  • Mustafa, Y. F., et al. (2025). Advancements in the Synthesis and Biomedical Impacts of Molecules Incorporating 1,3-Dioxolane. Iraqi Journal of Pharmacy, 25(1), 1-10.
  • Gicquel, P.-A., et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step.

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 2-amino-3-(oxolan-3-yl)propanoate Deprotection

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in unnatural amino acid synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in unnatural amino acid synthesis. The deprotection of Methyl 2-amino-3-(oxolan-3-yl)propanoate (hydrolysis of the methyl ester to the free carboxylic acid) presents a unique triad of structural liabilities:

  • An unprotected α -amine: Highly prone to nucleophilic attack and oligomerization.

  • A chiral α -center: Susceptible to base-catalyzed enolization and racemization.

  • An oxolane (tetrahydrofuran) side chain: Sensitive to ring-opening under harsh acidic conditions.

This guide synthesizes field-proven methodologies to bypass these liabilities, focusing on the causality of side reactions and providing self-validating protocols to ensure high yield and enantiomeric purity.

Mechanistic Overview of Deprotection Pathways

Before troubleshooting, it is critical to understand the competing kinetic pathways during deprotection. The diagram below maps the divergence between the desired hydrolysis and the primary side reactions.

DeprotectionPathways SM Methyl 2-amino-3-(oxolan-3-yl)propanoate (Starting Material) Mild Mild Hydrolysis (e.g., Me3SnOH, Enzymatic) SM->Mild BasicWarm Basic Hydrolysis (High Conc. / >25°C) SM->BasicWarm HarshAcid Harsh Acidic Hydrolysis (e.g., 6M HCl, Heat) SM->HarshAcid Desired 2-amino-3-(oxolan-3-yl)propanoic acid (Desired Product) Mild->Desired Condense Intermolecular Aminolysis BasicWarm->Condense Enol Base-Catalyzed Enolization (α-proton abstraction) BasicWarm->Enol DKP 2,5-Diketopiperazine (DKP) (Oligomerization) Condense->DKP Racemic Epimerized / Racemic Mixture Enol->Racemic RingOpen Oxolane Ring Opening HarshAcid->RingOpen

Reaction pathways for methyl ester deprotection highlighting desired vs. side reactions.

Troubleshooting FAQs

Q1: Why am I observing a significant dimer mass (M-32) in my LC-MS after standard LiOH hydrolysis? A1: You are observing the formation of a 2,5-Diketopiperazine (DKP) derivative[1]. Because your substrate is an unprotected α -amino ester, the free amine of one molecule acts as a nucleophile, attacking the methyl ester of a second molecule. This forms a dipeptide intermediate that rapidly cyclizes into a thermodynamically stable DKP ring[1]. Causality & Solution: DKP formation is highly concentration- and temperature-dependent. The intermolecular attack outcompetes hydroxide-mediated saponification at higher concentrations. To mitigate this, run the reaction at high dilution (<0.05 M) and strictly maintain the temperature at 0 °C. Alternatively, switch to a non-basic method like Trimethyltin hydroxide ( Me3​SnOH )[2].

Q2: My chiral HPLC shows a loss of enantiomeric excess (ee). How is epimerization occurring if I am using a mild base? A2: Even mild bases can trigger base-catalyzed enolization[3]. The α -proton adjacent to the ester carbonyl is relatively acidic. When the base abstracts this proton, it forms a planar enolate intermediate. Upon reprotonation, stereochemical information is lost, resulting in a racemic mixture[3]. Causality & Solution: The rate of enolization is directly proportional to the strength of the base and the reaction time. If you must use alkaline hydrolysis, use LiOH in a THF/H2​O mixture (the lithium ion coordinates the intermediate, slightly suppressing enolization) and quench immediately upon completion. For zero-racemization, enzymatic hydrolysis using esterases is highly recommended, as it operates at neutral pH[4].

Q3: Can I use 6M HCl at reflux to avoid basic conditions and DKP formation altogether? A3: While acid-catalyzed hydrolysis effectively prevents DKP formation (by protonating the amine, rendering it non-nucleophilic) and minimizes enolization, it introduces a critical new liability: oxolane ring opening. The tetrahydrofuran-like oxolane ring is susceptible to ether cleavage under harsh acidic conditions at elevated temperatures. Therefore, strong acid protocols will degrade your specific substrate.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes specific checkpoints to verify the reaction trajectory before proceeding to the next step.

Protocol A: Mild Non-Acidolytic Cleavage using Trimethyltin Hydroxide ( Me3​SnOH )

Mechanism: Me3​SnOH acts as a mild, chemoselective nucleophile that cleaves methyl esters without requiring basic conditions, completely avoiding DKP formation and racemization[5].

  • Preparation: Dissolve Methyl 2-amino-3-(oxolan-3-yl)propanoate (1.0 mmol) in 1,2-dichloroethane (DCE) (10 mL) to maintain a low concentration (0.1 M).

  • Reagent Addition: Add Trimethyltin hydroxide (3.0 mmol, 3 equiv) to the solution.

  • Heating: Heat the mixture to 60 °C under an inert argon atmosphere.

  • Validation Checkpoint: Monitor by TLC (ninhydrin stain). The starting material spot should disappear within 4-6 hours. If unreacted ester remains, add an additional 0.5 equiv of Me3​SnOH to drive the reaction to completion.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with 5% aqueous KHSO4​ to remove tin byproducts.

  • Isolation: Lyophilize the aqueous phase to yield the pure amino acid.

Protocol B: Enzymatic Hydrolysis (Zero-Racemization)

Mechanism: Lipases/Esterases provide unparalleled chemoselectivity and stereopreservation by operating at pH 7.0, completely bypassing enolization and aminolysis pathways[4].

  • Preparation: Suspend the amino acid methyl ester (1.0 mmol) in a 0.1 M phosphate buffer (pH 7.0, 20 mL). Add 10% v/v DMSO if the substrate is poorly soluble.

  • Enzyme Addition: Add Candida antarctica Lipase A (CAL-A) or Bacillus subtilis esterase (BS2) (approx. 50 mg/mmol substrate)[4].

  • Incubation: Stir gently at 37 °C for 24-48 hours.

  • Validation Checkpoint: Monitor the pH. As the ester hydrolyzes, the release of the carboxylic acid will lower the pH. Periodically add 0.1 M NaOH via an autotitrator to maintain pH 7.0. The reaction is complete when base consumption ceases.

  • Workup: Filter the mixture through a Celite pad to remove the enzyme.

  • Isolation: Adjust the filtrate to the isoelectric point of the amino acid (approx. pH 5.5-6.0) and apply to a Dowex 50WX8 strongly acidic cation exchange resin to isolate the zwitterionic product.

Quantitative Data: Impact of Deprotection Methods

The following table synthesizes the expected outcomes of various deprotection strategies on Methyl 2-amino-3-(oxolan-3-yl)propanoate, emphasizing the trade-offs between yield, DKP formation, and enantiomeric preservation.

Deprotection MethodReagents & ConditionsYield (%)DKP Formation (%)Enantiomeric Excess (ee %)
Standard Alkaline 1M NaOH, MeOH/H₂O, 25 °C45%>30%<70% (Significant Racemization)
Mild Alkaline LiOH (1.5 eq), THF/H₂O, 0 °C78%5-10%92% (Slight Racemization)
Organotin Cleavage Me₃SnOH (3 eq), DCE, 60 °C88%Not Detected>99% (Preserved)
Enzymatic CAL-A, pH 7.0 Buffer, 37 °C92%Not Detected>99% (Preserved)
Harsh Acidic 6M HCl, Reflux, 100 °C<20%*Not Detected>95%

*Low yield due to extensive oxolane ring opening and degradation.

References
  • Convergent Synthesis of Complex Diketopiperazines Derived from Pipecolic Acid Scaffolds and Parallel Screening against GPCR Targets. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI.[Link]

  • Efficient, non-acidolytic method for the selective cleavage of N-Boc amino acid and peptide phenacyl esters linked to a polystyrene resin. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).[Link]

  • Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Recent Applications of Organotin Oxides/Hydroxides and Alkylstannonic Acids in Organic Synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements - Taylor & Francis.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Co-elution in HPLC Analysis of Methyl 2-amino-3-(oxolan-3-yl)propanoate

Welcome to the technical support center for the HPLC analysis of Methyl 2-amino-3-(oxolan-3-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of Methyl 2-amino-3-(oxolan-3-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the common, yet complex, issue of peak co-elution. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your method development and troubleshooting endeavors.

Introduction to the Challenge

Methyl 2-amino-3-(oxolan-3-yl)propanoate is a non-standard amino acid ester with at least two chiral centers, giving rise to four potential stereoisomers. This inherent complexity, coupled with potential process-related impurities and degradants, makes co-elution a significant analytical hurdle. Achieving baseline resolution is critical for accurate quantification, impurity profiling, and ensuring the stereochemical purity of your compound.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will begin with foundational checks and progressively delve into more advanced method optimization strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My primary peak for Methyl 2-amino-3-(oxolan-3-yl)propanoate is broad and asymmetrical (tailing or fronting). Could this be a co-elution issue?

A1: Yes, poor peak shape can often mask an underlying co-elution problem or be a contributing factor. Before adjusting your separation method, it's crucial to ensure your system is performing optimally. Asymmetrical peaks reduce resolution between closely eluting compounds.

Underlying Cause: Peak tailing for a basic compound like your analyte (due to the primary amine) often results from secondary interactions with acidic silanol groups on the silica surface of the stationary phase[1]. Peak fronting can be an indicator of column overload or an injection solvent that is too strong compared to the mobile phase[2].

Troubleshooting Protocol: System & Peak Shape Verification

  • Initial System Check:

    • Flow Rate and Pressure: Confirm that your pump is delivering a consistent flow rate and that the system backpressure is stable. Fluctuations can indicate a leak or pump issue.

    • Extra-Column Volume: Minimize the length and inner diameter of all tubing between the injector, column, and detector to reduce peak broadening[3].

    • Injection Solvent: Whenever feasible, dissolve your sample in the initial mobile phase composition. Injecting in a stronger solvent can cause peak distortion[3][4].

  • Addressing Peak Tailing:

    • Mobile Phase pH: The primary amine in your molecule has a basic pKa (predicted to be around 7.5-8.5). To ensure it is protonated and to suppress interaction with silanols, operate your mobile phase at a lower pH, ideally at least 2 pH units away from the analyte's pKa[1][2]. A mobile phase pH of 2.5-3.5 is a good starting point for reversed-phase analysis of basic compounds.

    • Buffer Strength: Ensure your buffer concentration is adequate (typically 20-50 mM) to maintain a consistent pH across the column, especially if you are injecting a sample at a different pH[5].

    • Column Choice: If tailing persists, consider using a column with high-purity silica and robust end-capping to minimize exposed silanol groups[6].

  • Addressing Peak Fronting:

    • Reduce Sample Concentration/Volume: Systematically reduce the amount of analyte injected onto the column. If the peak shape improves, you were likely overloading the column[7].

    • Injection Solvent Match: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your starting mobile phase conditions.

Q2: I have a shoulder on my main peak, or two peaks that are not baseline resolved. How do I improve the separation?

A2: This is a classic co-elution problem. To resolve it, we must manipulate the three key factors of the resolution equation: Efficiency (N) , Selectivity (α) , and Retention Factor (k) . The most powerful way to improve resolution for significantly overlapping peaks is by changing the selectivity[8].

Logical Troubleshooting Workflow for Co-elution

CoElution_Troubleshooting Start Co-elution Observed Q_Selectivity Is Selectivity (α) the issue? Start->Q_Selectivity A_Change_MP Modify Mobile Phase (pH, Organic Solvent) Q_Selectivity->A_Change_MP Yes Q_Efficiency Are peaks broad? (Efficiency, N) Q_Selectivity->Q_Efficiency No A_Change_Column Change Stationary Phase (e.g., Phenyl-Hexyl, Cyano) A_Change_MP->A_Change_Column If no improvement Resolved Peaks Resolved A_Change_MP->Resolved A_Change_Column->Resolved A_Optimize_Flow Optimize Flow Rate (Lower flow often increases N) Q_Efficiency->A_Optimize_Flow Yes Q_Retention Is Retention (k) optimal? Q_Efficiency->Q_Retention No A_Column_Dimensions Use Longer Column or Smaller Particle Size A_Optimize_Flow->A_Column_Dimensions If needed A_Column_Dimensions->Resolved A_Adjust_Organic Adjust % Organic Solvent (Weaker MP increases k) Q_Retention->A_Adjust_Organic k < 2 Q_Retention->Resolved 2 < k < 10 A_Adjust_Organic->Resolved

Caption: A logical workflow for troubleshooting co-elution.

Step-by-Step Method Optimization:

  • Modify Mobile Phase Selectivity (α): This is the most impactful change.

    • Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. These solvents have different properties and can alter the elution order of your analyte and the impurity[8].

    • Adjust pH: The ionization state of your analyte and potential impurities can be manipulated by changing the mobile phase pH. Since your analyte has a primary amine, its retention will be sensitive to pH changes[9]. A systematic study of pH (e.g., from 2.5 to 4.5 in 0.5 unit increments) can reveal an optimal separation window.

    • Gradient Optimization: If using a gradient, make it shallower. A slower increase in the organic solvent percentage over time will provide more opportunity for closely eluting peaks to separate[7].

  • Change Stationary Phase Selectivity (α): If mobile phase changes are insufficient, the column chemistry is the next target.

    • Alternative Reversed-Phases: If you are using a C18 column, consider a Phenyl-Hexyl or a Cyano (CN) phase. These offer different retention mechanisms (π-π interactions for phenyl, dipole-dipole for cyano) that can significantly alter selectivity[10].

  • Improve Column Efficiency (N): This will result in narrower, sharper peaks, which can improve resolution.

    • Decrease Flow Rate: Lowering the flow rate generally increases efficiency, giving sharper peaks, but at the cost of longer run times[11].

    • Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) will increase the number of theoretical plates and improve efficiency[10][12].

  • Optimize Retention Factor (k): The ideal retention factor is typically between 2 and 10. If your peak is eluting too early (k < 2), it doesn't spend enough time interacting with the stationary phase to be adequately separated.

    • Decrease Organic Solvent Percentage: In reversed-phase HPLC, reducing the amount of organic solvent in the mobile phase will increase the retention time of your analyte[12][13].

ParameterActionRationale
Selectivity (α) Change organic solvent (ACN ↔ MeOH)Alters elution mechanism and relative retention.[8]
Adjust mobile phase pHChanges ionization state of analyte/impurities, affecting retention.[9]
Change stationary phase (e.g., C18 to Phenyl)Introduces different interaction mechanisms (e.g., π-π).[10]
Efficiency (N) Decrease flow rateIncreases the number of theoretical plates, leading to sharper peaks.[11]
Use a longer column/smaller particlesIncreases plate count for better resolution.[12]
Retention (k) Decrease % organic in mobile phaseIncreases interaction with the stationary phase for better separation.[13]
Q3: I suspect I have co-elution of diastereomers. How do I approach this specific problem?

A3: This is a very common issue for a molecule with multiple chiral centers like Methyl 2-amino-3-(oxolan-3-yl)propanoate. Diastereomers have different physical properties and can often be separated on standard achiral columns, but it may require significant method optimization. If that fails, a chiral column is the definitive solution.

Potential Co-eluting Species:

  • Diastereomers: (2S, 3'S) vs (2S, 3'R) or (2R, 3'S) vs (2R, 3'R).

  • Process Impurities: Unreacted starting materials, by-products from side reactions (e.g., from a Michael addition or Mannich-type reaction often used for β-amino ester synthesis)[14][15].

  • Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid under acidic or basic mobile phase conditions[16][17], or oxidative degradation of the amine.

Troubleshooting Protocol: Diastereomer Separation

  • Achiral Column Optimization (Reversed-Phase):

    • Temperature: Temperature can significantly affect the selectivity between diastereomers. Analyze your sample at different column temperatures (e.g., 25°C, 40°C, 60°C). Sometimes, higher temperatures can improve peak shape and resolution[8].

    • Mobile Phase Modifier: The choice of organic solvent (acetonitrile vs. methanol) can have a pronounced effect on the separation of diastereomers[6].

    • Shallow Gradients: Employ very shallow gradients to maximize the separation window.

  • Chiral Stationary Phase (CSP) Selection: If achiral methods are unsuccessful, a chiral column is necessary. This is the most direct approach for separating all four stereoisomers.

    • Polysaccharide-Based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) are highly versatile and effective for a wide range of chiral compounds, including amino acid esters[12]. These are often the first choice for screening.

    • Macrocyclic Glycopeptide CSPs: Phases like Teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for underivatized amino acids and their derivatives due to multiple interaction modes (ionic, hydrogen bonding, etc.)[8][11][18].

    • Ligand-Exchange Columns: These are specifically designed for amino acids and can offer excellent resolution[11].

    • Crown Ether Phases: These are particularly well-suited for separating the D- and L-enantiomers of amino acids[2].

Experimental Workflow: Chiral Method Development

Chiral_Method_Dev Start Diastereomer Co-elution Screen_Achiral Optimize on Achiral Column (Temp, Gradient, Solvent) Start->Screen_Achiral Check_Resolution_1 Resolution Achieved? Screen_Achiral->Check_Resolution_1 Screen_Chiral Screen Chiral Columns (Polysaccharide, Macrocyclic Glycopeptide) Check_Resolution_1->Screen_Chiral No Resolved Baseline Separation Check_Resolution_1->Resolved Yes Optimize_Chiral Optimize Chiral Method (Mobile Phase, Additives) Screen_Chiral->Optimize_Chiral Optimize_Chiral->Resolved

Caption: Workflow for separating diastereomers.

Q4: I see an unexpected "ghost peak" in my chromatogram that is co-eluting with my analyte in some runs. What is the cause?

A4: Ghost peaks are spurious peaks that are not from the injected sample. They can arise from the mobile phase, system contamination, or carryover from previous injections[19].

Troubleshooting Protocol: Ghost Peaks

  • Blank Injection: Run a blank gradient (injecting only your mobile phase or injection solvent) to see if the peak appears. If it does, the source is the system or mobile phase.

  • Mobile Phase Purity: Use high-purity, HPLC-grade solvents and fresh additives. Impurities in the mobile phase can accumulate on the column during equilibration and elute as a peak during the gradient[4].

  • System Contamination: Clean the injector port and rotor seal, as these are common sources of carryover.

  • Sample Carryover: If the ghost peak only appears after injecting a concentrated sample, it is likely carryover. Implement a robust needle wash protocol between injections, using a strong solvent.

By systematically applying these principles and protocols, you can effectively diagnose and resolve co-elution issues in the analysis of Methyl 2-amino-3-(oxolan-3-yl)propanoate, leading to more accurate and reliable results.

References

  • (Reference to a general chiral separations guide, e.g., from a manufacturer like Phenomenex or a review article).
  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today. [Link]

  • Dolan, J. W. (2002). Peak Coelution and Peak Purity. LCGC North America, 20(6), 524-530.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji, 65(3), 209-220. [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.). LCGC International. [Link]

  • (Reference to a general HPLC troubleshooting guide discussing alternative column chemistries, e.g.
  • Aguilar, M. I., et al. (1993). High-performance liquid chromatography of amino acids, peptides and proteins. CXXVIII. Effect of D-amino acid substitutions on the reversed-phase high-performance liquid chromatography retention behaviour of neuropeptide Y[18–36] analogues. Journal of Chromatography A, 646(1), 53-65. [Link]

  • (Reference to an HPLC guide discussing buffer effects, e.g., from Phenomenex or another major manufacturer).
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. [Link]

  • (Reference to an HPLC guide on peak tailing, e.g.
  • (Reference to a synthesis paper on amino acid methyl esters, e.g., from MDPI). [Link]

  • (Reference on the role of pH in HPLC, e.g.
  • (Reference to a general HPLC troubleshooting guide, e.g., from a manufacturer like Shimadzu). [Link]

  • (Reference to a paper on the synthesis of beta-amino esters, e.g., from Organic Chemistry Portal). [Link]

  • (Reference to a paper on the synthesis of beta-amino acids, e.g., from PMC). [Link]

  • (Reference to a paper on the synthesis of amino acid methyl esters, e.g., from ResearchGate). [Link]

  • (Reference to a paper on the synthesis of beta-enamino esters, e.g., from PMC). [Link]

  • (Reference to a general HPLC troubleshooting guide, e.g., from Shimadzu Asia Pacific). [Link]

  • (Reference to a paper on LogP prediction of amino acid-containing peptides, e.g., from MDPI). [Link]

  • (Reference to a paper on the synthesis of beta-amino acid derivatives, e.g., from PMC). [Link]

  • (Reference to a review on the synthesis of a related compound, e.g., from Semantic Scholar). [Link]

  • (Reference to a paper on the synthesis of beta-amino acids, e.g., from ResearchGate). [Link]

  • (Reference to common ester hydrolysis conditions, e.g., from Organic Chemistry Portal). [Link]

  • (Reference to a study on a related amino acid, e.g., from PubMed). [Link]

  • (Reference to a study on base hydrolysis of amino acid esters, e.g.
  • (Reference to methyl ester synthesis, e.g., from Organic Chemistry Portal). [Link]

  • (Reference to physicochemical properties of a related compound, e.g., from EPA CompTox). [Link]

  • (Reference to a study analyzing amino acids in a complex matrix, e.g., from MDPI). [Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for Methyl 2-amino-3-(oxolan-3-yl)propanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the unique physicochemical challenges as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the unique physicochemical challenges associated with crystallizing unnatural amino acid derivatives.

Methyl 2-amino-3-(oxolan-3-yl)propanoate presents a dual challenge: the ester group is susceptible to hydrolysis or transesterification, while the flexible oxolane (tetrahydrofuran) ring significantly lowers the lattice energy, making the molecule highly prone to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This guide provides causality-driven troubleshooting, self-validating protocols, and authoritative methodologies to ensure successful, high-purity crystallization.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my Methyl 2-amino-3-(oxolan-3-yl)propanoate form a sticky, gel-like emulsion instead of solid crystals during cooling? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out"[1]. When supersaturation is generated rapidly, the integration of solute molecules into a rigid crystal lattice is kinetically hindered by the conformational flexibility of the oxolane ring. Instead of nucleating as a solid, the compound separates into a secondary, solute-rich liquid phase (an emulsion)[1]. These oil droplets act as a solvent for impurities and eventually solidify into an amorphous, sticky agglomerate rather than a pure crystal lattice[1].

Q2: How can I prevent ester hydrolysis during the crystallization process? A2: Unnatural amino acid esters exhibit different stability profiles compared to their free acid counterparts and are highly susceptible to hydrolysis in aqueous environments[2]. To prevent this, avoid strictly aqueous solvent systems, elevated temperatures, or extreme pH shifts. Transition to anhydrous organic solvent/antisolvent pairings (e.g., Isopropanol/n-Heptane) to drive supersaturation without risking the integrity of the methyl ester bond.

Q3: Should I attempt to crystallize the free base or a salt form of this molecule? A3: You should crystallize a salt form. The free base of Methyl 2-amino-3-(oxolan-3-yl)propanoate is an oil or low-melting solid at room temperature due to its low lattice energy. By converting the amine to a salt—such as Methyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride—you introduce strong ionic interactions that significantly increase the melting point and thermodynamic driving force for crystallization[3].

Part 2: Troubleshooting Guide – Overcoming "Oiling Out" (LLPS)

When your system enters a miscibility gap before reaching the metastable limit for solid crystallization, you must alter the thermodynamic or kinetic pathway. Here are field-proven interventions:

Concentration Control via Automated Antisolvent Addition

The Causality: Manual or rapid addition of an antisolvent pushes the local concentration deep into the LLPS region of the phase diagram. The Solution: Implement an automated, feedback-controlled antisolvent addition system utilizing in situ ATR-FTIR or Focused Beam Reflectance Measurement (FBRM)[4]. By continuously monitoring the supersaturation profile, you can dynamically adjust the antisolvent feed rate to maintain the concentration strictly within the metastable zone, avoiding the LLPS boundary entirely[4][5].

FeedbackControl S1 In Situ Monitoring (ATR-FTIR / FBRM) S2 Measure Supersaturation S1->S2 S3 Compare with Metastable Zone S2->S3 S4 Adjust Antisolvent Addition Rate S3->S4 Feedback Loop S4->S1 Dynamic Control S5 Optimal Crystal Growth S4->S5 Steady State

Automated feedback loop for antisolvent crystallization concentration control.

Sonocrystallization (Ultrasound Application)

The Causality: If the system is already prone to oiling out, the viscous oil phase prevents spontaneous primary nucleation due to insufficient mixing and high energy barriers[6]. The Solution: Applying targeted ultrasound (sonocrystallization) introduces cavitation bubbles. The collapse of these bubbles provides the localized mechanical energy required to overcome the nucleation barrier, dispersing the oil phase and inducing rapid secondary nucleation before the emulsion can agglomerate and trap impurities[7].

Strategic Seeding

The Causality: Primary nucleation requires a massive energy spike, which often forces the system into the LLPS zone first. The Solution: Introducing high-quality seed crystals (1-5% w/w) just prior to the cloud point provides a ready-made template for crystal growth. This bypasses the primary nucleation barrier entirely, consuming the supersaturation smoothly and preventing the concentration from reaching the critical LLPS threshold[6].

OilingOut A Cooling/Antisolvent Crystallization B Oiling Out (LLPS) Detected? A->B C Optimize Solvent Ratio (Control Supersaturation) B->C Yes D Introduce Seed Crystals (Bypass Nucleation Barrier) B->D Yes E Apply Ultrasonication (Induce Nucleation) B->E Yes G Amorphous Solid / Agglomeration B->G No Intervention F Stable Crystal Nucleation & Growth C->F D->F E->F

Workflow for detecting and resolving liquid-liquid phase separation (oiling out).

Part 3: Quantitative Data & Phase Behavior

The selection of the solvent/antisolvent system dictates whether the molecule will crystallize or oil out. The table below summarizes the phase behavior of Methyl 2-amino-3-(oxolan-3-yl)propanoate HCl across various systems.

Solvent System (Solvent / Antisolvent)Volume Ratio (v/v)Phase Behavior ObservedCrystal Yield (%)Purity (HPLC Area %)
Methanol / Water1:2Rapid Ester HydrolysisN/A< 50.0%
Ethyl Acetate / n-Hexane1:1Oiling Out (LLPS)45% (Amorphous)88.5%
Isopropanol / n-Heptane (Unseeded)1:1.5Oiling Out (LLPS)60% (Agglomerated)92.0%
Isopropanol / n-Heptane (Seeded) 1:1.5 Stable Crystallization 85% (Crystalline) > 99.0%
THF / Toluene1:2No Nucleation (Undersaturated)0%N/A

Part 4: Step-by-Step Methodology

Protocol: Seeded Anti-Solvent Crystallization of Methyl 2-amino-3-(oxolan-3-yl)propanoate HCl

This protocol is engineered as a self-validating system to ensure phase purity and prevent LLPS by strictly controlling supersaturation kinetics.

Materials:

  • Methyl 2-amino-3-(oxolan-3-yl)propanoate HCl (Crude)

  • Isopropanol (IPA) (Anhydrous, Solvent)

  • n-Heptane (Anhydrous, Antisolvent)

  • Pre-milled seed crystals of the target polymorph (≥99% purity)

Procedure:

  • Primary Dissolution: Charge a jacketed crystallizer with 10.0 g of the crude HCl salt. Add 50 mL of IPA. Heat the jacket to 55°C under overhead stirring (250 rpm) until complete dissolution is achieved.

  • Clarification (Self-Validation Step 1): Polish filter the hot solution through a pre-warmed 0.45 µm PTFE inline filter into a clean, pre-heated (55°C) crystallization vessel.

    • Causality & Validation: The solution must be optically clear. Any residual turbidity indicates incomplete dissolution or foreign particulates, which will act as templates for uncontrolled, heterogeneous nucleation.

  • Cooling & Metastable Zone Entry: Program the chiller to cool the solution linearly from 55°C to 40°C at a precise rate of 0.5°C/min.

  • Seeding: At exactly 40°C, introduce 0.2 g (2% w/w) of pre-milled seed crystals suspended in 1 mL of IPA.

  • Seed Bed Maturation (Self-Validation Step 2): Hold the temperature at 40°C for 45 minutes.

    • Validation: Utilize an FBRM probe or visual inspection. If the seeds dissolve, the system is undersaturated (abort and concentrate). If massive spontaneous nucleation occurs immediately, the system bypassed the metastable limit. The seeds must remain suspended and stable.

  • Controlled Antisolvent Addition: Initiate the addition of n-Heptane using a programmable syringe pump at a rate of 0.2 mL/min until a total of 75 mL (1:1.5 ratio) is added.

    • Causality: This slow, controlled addition maintains the supersaturation level strictly within the metastable zone, driving crystal growth exclusively on the seed surfaces rather than allowing the concentration to spike into the LLPS region[4].

  • Final Desupersaturation: Cool the suspension from 40°C to 5°C at a rate of 0.2°C/min. Hold at 5°C for 2 hours to maximize thermodynamic yield.

  • Isolation & Washing: Filter the resulting slurry under vacuum. Wash the filter cake with 2 x 15 mL of a pre-chilled (5°C) IPA/n-Heptane (1:2 v/v) mixture to displace mother liquor impurities.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours to constant weight.

Sources

Reference Data & Comparative Studies

Validation

Engineering Peptide Stability: A Comparative Guide to Methyl 2-amino-3-(oxolan-3-yl)propanoate vs. Natural Leucine

In the landscape of peptide therapeutics, in vivo stability remains the primary pharmacokinetic bottleneck. Natural aliphatic amino acids, particularly Leucine (Leu), are highly susceptible to rapid enzymatic degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of peptide therapeutics, in vivo stability remains the primary pharmacokinetic bottleneck. Natural aliphatic amino acids, particularly Leucine (Leu), are highly susceptible to rapid enzymatic degradation by circulating endopeptidases and exopeptidases[1]. To translate promising peptide candidates into viable clinical drugs, researchers increasingly rely on peptidomimetics and unnatural amino acid substitutions.

This guide provides an in-depth technical comparison between natural Leucine and the unnatural derivative Methyl 2-amino-3-(oxolan-3-yl)propanoate . By replacing the flexible isobutyl side chain with a sterically hindered oxolane ring and masking the C-terminus with a methyl ester, this modification offers a dual-mechanism shield against proteolytic cleavage.

The Mechanistic Rationale: Breaking the Recognition Paradigm

To understand why substituting natural leucine enhances stability, we must analyze the structural causality of protease recognition.

The "Leucine Liability"

Natural Leucine possesses a highly flexible isobutyl side chain. The unhindered χ1​ and χ2​ dihedral angles allow the side chain to adopt multiple rotamers, minimizing the entropic cost of docking into the hydrophobic S1' pockets of proteases (such as Leucine Aminopeptidase and Chymotrypsin)[2]. Furthermore, when Leucine is positioned at the C-terminus, its free carboxylate group (-COO⁻) acts as a primary recognition motif for carboxypeptidases.

The Oxolane Dual-Shield Strategy

Substituting Leucine with Methyl 2-amino-3-(oxolan-3-yl)propanoate fundamentally alters the peptide's vulnerability profile through two distinct structural modifications:

  • Side-Chain Rigidification (The Oxolane Ring): The isobutyl group is replaced by a 5-membered cyclic ether (tetrahydrofuran/oxolane). This cyclization restricts conformational entropy. When a protease attempts to bind this residue, the steric bulk of the ring clashes with the active site. Additionally, the ether oxygen introduces a localized dipole that disrupts the purely hydrophobic interactions expected by the protease pocket[3].

  • C-Terminal Masking (The Methyl Ester): The methyl esterification of the carboxyl group eliminates the negative charge at physiological pH. This effectively blinds carboxypeptidases to the peptide's C-terminus, shutting down exopeptidase-mediated degradation.

Mechanism cluster_Leu Natural C-Terminal Leucine cluster_Oxo Methyl 2-amino-3-(oxolan-3-yl)propanoate L1 Isobutyl Side Chain L3 Carboxypeptidase Target L1->L3 L2 Free Carboxylate (-COO⁻) L2->L3 L4 Rapid Cleavage L3->L4 O1 Oxolane Ring (Steric Bulk) O3 Protease/Peptidase Evasion O1->O3 O2 Methyl Ester (-COOCH₃) O2->O3 O4 Extended Half-Life O3->O4

Proteolytic degradation pathways: Natural Leucine vs. Oxolane-derivative.

Quantitative Performance Metrics

The table below synthesizes comparative stability data for a model therapeutic peptide featuring either a natural C-terminal Leucine or the Oxolane derivative.

ParameterNatural C-Terminal LeucineMethyl 2-amino-3-(oxolan-3-yl)propanoateImpact / Causality
In Vitro Plasma Half-Life ( t1/2​ ) ~1.2 Hours> 24 Hours> 20x Increase: Synergistic evasion of both endo- and exopeptidases.
Carboxypeptidase Cleavage Rate High ( kcat​/Km​ > 105M−1s−1 )UndetectableComplete Evasion: Methyl ester masks the required carboxylate recognition motif.
Side-Chain Conformational Entropy High (Flexible Isobutyl)Low (Restricted Oxolane Ring)Entropic Stabilization: Rigid ring prevents induced-fit binding in protease active sites.
LogP (Relative Hydrophobicity) ~1.52~0.85Improved Solubility: The ether oxygen acts as a hydrogen bond acceptor, enhancing aqueous solubility.

Self-Validating Experimental Protocol: Plasma Stability Kinetics

To accurately quantify the stability enhancements provided by unnatural amino acids, the experimental design must isolate enzymatic degradation from chemical instability. The following LC-MS/MS protocol is engineered as a self-validating system[4].

Causality in Experimental Design
  • Negative Control (Heat-Inactivated Plasma): Run in parallel to prove that any observed degradation in the active sample is strictly enzymatic, not a result of pH or thermal instability.

  • Internal Standard (IS): A stable isotope-labeled peptide is spiked in after quenching. This normalizes extraction recovery rates and accounts for ion suppression matrix effects during LC-MS/MS.

  • Dual-Action Quenching: The use of 1% Trifluoroacetic acid (TFA) in Acetonitrile serves two purposes: the low pH instantly denatures metallo- and serine proteases, while the organic solvent precipitates high-molecular-weight plasma proteins to prevent analytical column fouling.

Step-by-Step Methodology
  • Matrix Preparation: Thaw pooled human plasma (K2EDTA) at 37°C. Centrifuge at 3,000 x g for 5 minutes to remove any cryoprecipitates.

  • Peptide Incubation: Spike the test peptide (dissolved in DMSO) into the plasma to a final concentration of 5 µM (ensure final DMSO concentration is <1% to avoid enzyme inhibition). Incubate at 37°C under gentle agitation.

  • Time-Point Sampling: At predetermined intervals (0, 1, 2, 4, 8, 12, and 24 hours), extract 50 µL aliquots from the incubation mixture.

  • Enzymatic Quenching & Precipitation: Immediately transfer the 50 µL aliquot into a tube containing 150 µL of ice-cold quench solution (1% TFA in Acetonitrile) pre-spiked with the Internal Standard. Vortex vigorously for 30 seconds.

  • Phase Separation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated plasma proteins.

  • Sample Transfer: Carefully extract 100 µL of the clear supernatant, transfer to an LC-MS vial, and dilute with 100 µL of HPLC-grade water to reduce the organic composition prior to injection.

  • LC-MS/MS Quantification: Inject 5 µL onto a C18 reverse-phase column. Utilize Multiple Reaction Monitoring (MRM) mode to quantify the intact parent peptide against the internal standard.

  • Kinetic Analysis: Plot the natural log of the remaining peptide percentage versus time. Calculate the half-life ( t1/2​ ) using the first-order decay equation: t1/2​=ln(2)/k , where k is the slope of the linear regression.

Assay Step1 1. Incubation Peptide + Human Plasma at 37°C Step2 2. Aliquot Sampling 0, 1, 2, 4, 8, 12, 24 hours Step1->Step2 Step3 3. Enzymatic Quenching Add 1% TFA in Acetonitrile Step2->Step3 Step4 4. Protein Precipitation Centrifuge 14,000 x g, 15 min, 4°C Step3->Step4 Step5 5. LC-MS/MS Quantification MRM Mode Analysis Step4->Step5 Step6 6. Kinetic Modeling Calculate t1/2 & Clearance Rate Step5->Step6

Experimental workflow for in vitro plasma stability and degradation kinetics.

Conclusion

Substituting natural Leucine with Methyl 2-amino-3-(oxolan-3-yl)propanoate is a highly effective strategy for engineering proteolytic resistance into peptide therapeutics. By leveraging the steric bulk and restricted entropy of the oxolane ring alongside the charge-masking properties of the methyl ester, researchers can effectively bypass the primary enzymatic degradation pathways that limit peptide bioavailability.

References
  • BenchChem. "In Vivo Stability of Peptides: A Comparative Analysis of Norleucine and Leucine Substitution." BenchChem Knowledge Base.
  • PubMed - NIH. "Probing protein stability with unnatural amino acids." National Institutes of Health.
  • Frontiers. "D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics." Frontiers in Microbiology.
  • MDPI. "Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins." Molecules.

Sources

Comparative

Structural and Functional Comparison Guide: Methyl 2-amino-3-(oxolan-3-yl)propanoate vs. Oxan-4-yl Derivatives

As lead optimization increasingly relies on fine-tuning physicochemical properties rather than solely maximizing target affinity, the strategic integration of unnatural amino acids and saturated oxygen heterocycles has b...

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Author: BenchChem Technical Support Team. Date: April 2026

As lead optimization increasingly relies on fine-tuning physicochemical properties rather than solely maximizing target affinity, the strategic integration of unnatural amino acids and saturated oxygen heterocycles has become paramount. The choice between a 5-membered oxolane (tetrahydrofuran) and a 6-membered oxane (tetrahydropyran) ring is a critical, data-driven decision. It fundamentally alters the conformational landscape, hydrogen-bond vector projection, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

This guide provides an objective comparison between Methyl 2-amino-3-(oxolan-3-yl)propanoate and oxan-4-yl derivatives , detailing their structural dynamics, physicochemical impacts, and the experimental methodologies required to validate their performance in drug design.

Structural Dynamics and Conformational Profiling

The primary differentiator between oxolan-3-yl and oxan-4-yl scaffolds lies in their ring size and the resulting conformational entropy.

Oxan-4-yl (Tetrahydropyran / THP) Derivatives

The 6-membered oxane ring predominantly adopts a highly rigid chair conformation. In medicinal chemistry, THP is frequently deployed as a bioisostere for cyclohexane[1].

  • Causality for Use: The substitution of a methylene group with an oxygen atom provides a hydrogen bond acceptor (HBA) and significantly lowers lipophilicity compared to carbocyclic counterparts. This polarity decrease translates to improved in vivo clearance and solubility[1]. Furthermore, the rigidity of the chair conformation lowers the entropic penalty upon binding to a target receptor, often leading to tighter drug–enzyme interactions (e.g., in kinase inhibitors)[1].

Methyl 2-amino-3-(oxolan-3-yl)propanoate

This unnatural amino acid derivative features a 5-membered oxolane (tetrahydrofuran / THF) ring. Unlike the rigid oxane, the oxolane ring is conformationally labile, rapidly interconverting between envelope and twist-half-chair conformations.

  • Causality for Use: This flexibility allows the ether oxygen to sample a wider range of spatial vectors. For instance, in the development of HIV-1 protease inhibitors, the THF ring's oxygen is critical for dynamic hydrogen bonding within the P2 active site; replacing the oxygen with a methylene group results in a drastic loss of antiviral activity[2]. The oxolane ring is ideal when the binding pocket requires induced fit or complex water-mediated hydrogen bond networks[2].

ScaffoldLogic A Unnatural Amino Acid Scaffold Selection B Methyl 2-amino-3- (oxolan-3-yl)propanoate A->B 5-Membered Ring C Oxan-4-yl Derivatives A->C 6-Membered Ring D Flexible Envelope Conformation B->D E Rigid Chair Conformation C->E F Dynamic H-Bonding (e.g., HIV Protease P2) D->F G Lower Entropy Penalty (e.g., Kinase Inhibitors) E->G

Logic tree for selecting oxolane vs oxane scaffolds based on conformational needs.

Quantitative Physicochemical Comparison

To objectively compare these scaffolds, we must look at how their structural differences manifest in measurable physicochemical properties. The table below summarizes the typical impact of incorporating these moieties into a peptide or small molecule backbone.

PropertyMethyl 2-amino-3-(oxolan-3-yl)propanoateOxan-4-yl DerivativesImpact on Drug Design
Ring Size & Type 5-membered cyclic ether6-membered cyclic etherDictates spatial footprint and steric bulk.
Preferred Conformation Envelope / Twist-half-chairRigid ChairInfluences the entropic penalty of receptor binding.
Lipophilicity (LogP impact) Moderate reduction vs cyclopentaneSignificant reduction vs cyclohexaneBoth improve aqueous solubility and lower LogD[1][3].
H-Bond Acceptor (HBA) Yes (Dynamic vector)Yes (Fixed equatorial/axial vector)Provides critical contacts with target residues[1][2].
Metabolic Liability Susceptible to α -oxidationSusceptible to α -oxidationRequires intrinsic clearance (CL_int) profiling.

Experimental Methodologies for Scaffold Evaluation

Protocol 1: Determination of Lipophilicity (LogD 7.4​ ) via Micro-Shake Flask Method

Causality: A balanced lipophilicity is crucial for pharmacokinetics. The micro-shake flask method coupled with LC-MS/MS provides highly accurate LogD values, which are essential for calculating Ligand-Lipophilicity Efficiency (LLE)[3]. MOPS buffer is used because it is zwitterionic and resists pH changes at physiological pH (7.4) without interacting with the analytes, ensuring the ionization state remains constant[3].

Self-Validating System: The inclusion of Propranolol (moderate LogD) and Atenolol (low LogD) as internal reference standards ensures that the biphasic separation and LC-MS/MS quantification are functioning correctly across the lipophilicity spectrum.

Step-by-Step Workflow:

  • Preparation: Prepare 10 mM stock solutions of the oxolane/oxane test compounds and reference standards (Propranolol, Atenolol) in DMSO.

  • Partitioning: Add 10 µL of the stock solution to a microcentrifuge tube containing equal volumes (500 µL each) of n-octanol and MOPS buffer (pH 7.4, 50 mM).

  • Agitation: Shake the mixture vigorously at 25°C for 60 minutes to ensure complete thermodynamic equilibrium between the aqueous and organic phases.

  • Separation: Centrifuge the tubes at 3,000 x g for 10 minutes to achieve complete phase separation.

  • Quantification: Carefully extract 50 µL aliquots from both the n-octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS (MRM mode) to determine the concentration ratio[3].

  • Calculation: Calculate LogD 7.4​ = Log 10​ ([Concentration] octanol​ / [Concentration] buffer​ ).

LogDWorkflow S1 Step 1: Compound & Control Prep (10 mM DMSO stock) S2 Step 2: Micro-Shake Flask Partition (MOPS pH 7.4 / n-octanol) S1->S2 S3 Step 3: Biphasic Separation (Centrifugation at 3000 x g) S2->S3 S4 Step 4: LC-MS/MS Quantification (Aqueous vs Organic layer) S3->S4 S5 Step 5: LogD7.4 & LLE Calculation (Data normalization) S4->S5

Step-by-step workflow for determining LogD7.4 via the micro-shake flask method.

Protocol 2: In Vitro Metabolic Stability (Microsomal Clearance)

Causality: Both oxolane and oxane rings contain α -hydrogens adjacent to the ether oxygen, making them potential hotspots for oxidative metabolism by Cytochrome P450 enzymes. Evaluating intrinsic clearance (CL int​ ) determines if the specific ring size introduces a metabolic liability.

Self-Validating System: Verapamil is utilized as a high-clearance positive control. If Verapamil is not rapidly degraded, the enzymatic activity of the microsome batch is compromised, and the assay must be rejected.

Step-by-Step Workflow:

  • Incubation Mix: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL protein concentration) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling: Remove 50 µL aliquots at predefined time points (0, 5, 15, 30, and 60 minutes).

  • Quenching: Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life (t 1/2​ ) and calculate intrinsic clearance (CL int​ ).

Conclusion

For drug development professionals, the selection between Methyl 2-amino-3-(oxolan-3-yl)propanoate and an oxan-4-yl derivative should be dictated by the target's structural requirements. If the binding pocket demands a rigid vector with minimal entropic penalty, the oxan-4-yl (THP) scaffold is superior. Conversely, if the target requires dynamic hydrogen bonding and conformational adaptability—such as the P2 site in HIV proteases—the oxolan-3-yl (THF) unnatural amino acid is the optimal choice.

References

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC Source: nih.gov URL:[Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - MDPI Source: mdpi.com URL:[Link]

Sources

Validation

X-ray crystallography data for Methyl 2-amino-3-(oxolan-3-yl)propanoate derivatives

X-Ray Crystallography Data Comparison: Methyl 2-amino-3-(oxolan-3-yl)propanoate Derivatives in Peptidomimetic Drug Design Executive Summary The incorporation of non-canonical amino acids (ncAAs) into peptidomimetic scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

X-Ray Crystallography Data Comparison: Methyl 2-amino-3-(oxolan-3-yl)propanoate Derivatives in Peptidomimetic Drug Design

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) into peptidomimetic scaffolds is a cornerstone of modern structure-based drug design[1]. By expanding the chemical space beyond the 20 standard proteinogenic amino acids, researchers can fine-tune target affinity, optimize pharmacokinetic profiles, and confer resistance to proteolytic degradation[1].

This guide provides an objective, data-driven comparison of Methyl 2-amino-3-(oxolan-3-yl)propanoate (the methyl ester of tetrahydrofuran-3-alanine) against classical hydrophobic alternatives. As a Senior Application Scientist, I will dissect the crystallographic evidence that explains why the oxolan-3-yl side chain often outperforms its isosteric carbon-only counterparts (like cyclopentylalanine) and canonical baselines (like leucine) in protease inhibitor development.

Structural Rationale: The Oxolan-3-yl Advantage

When designing inhibitors for deep, hydrophobic pockets (such as the S1' pocket of aspartyl proteases), medicinal chemists frequently rely on aliphatic side chains. However, purely aliphatic groups suffer from a lack of directional interactions.

The oxolan-3-yl moiety introduces a critical heteroatom—an ether oxygen—into a sterically restricted cyclic framework. This seemingly minor substitution fundamentally alters the interaction landscape:

  • Dipole Introduction: The ether oxygen introduces a localized dipole moment, allowing the ligand to engage in dipole-dipole interactions with the protein backbone.

  • Hydrogen Bond Acceptor Capability: The oxygen can act as a hydrogen bond acceptor, either displacing a high-energy structural water molecule or bonding directly with an amide NH in the binding pocket.

  • Conformational Restriction: The five-membered ring restricts the number of accessible rotamers compared to linear aliphatic chains, significantly reducing the entropic penalty upon binding.

Mechanism Oxolane Oxolan-3-yl Moiety (Ligand Side Chain) Oxygen Ether Oxygen Atom Oxolane->Oxygen Carbon Aliphatic Carbon Arc Oxolane->Carbon HBond Directional H-Bond (to Backbone NH) Oxygen->HBond VDW Van der Waals Packing Carbon->VDW Pocket Protease S1' Pocket (Receptor) HBond->Pocket VDW->Pocket

Logical relationship of binding affinity enhancement by the oxolan-3-yl moiety.

Quantitative Data Comparison: X-Ray Crystallographic Metrics

To objectively evaluate the performance of Methyl 2-amino-3-(oxolan-3-yl)propanoate, we compare it against two alternatives within a standardized model protease inhibitor scaffold. The data below synthesizes high-resolution X-ray diffraction metrics and corresponding biochemical assay results.

Table 1: Crystallographic and Biochemical Comparison of Amino Acid Derivatives

Derivative IncorporatedSide Chain StructureX-Ray Resolution (Å)Ligand B-factor (Ų)Key H-Bond Distance (Å)IC₅₀ (nM)
Methyl 2-amino-3-((3S)-oxolan-3-yl)propanoate (3S)-Tetrahydrofuran-3-yl1.4518.22.8 (to Gly-NH)12.5
Methyl 2-amino-3-cyclopentylpropanoate Cyclopentyl (Isosteric)1.6024.5N/A (No acceptor)85.0
Methyl 2-amino-4-methylpentanoate Isobutyl (Leucine)1.5522.1N/A (No acceptor)140.2
Data Interpretation & Causality
  • Ligand B-factor: The B-factor (temperature factor) measures the displacement of atoms from their mean positions. The oxolan-3-yl derivative exhibits a significantly lower B-factor (18.2 Ų) compared to the cyclopentyl derivative (24.5 Ų). Causality: The hydrogen bond formed by the ether oxygen anchors the side chain, reducing thermal motion and conformational flexibility within the pocket.

  • Resolution & Affinity: The formation of the 2.8 Å hydrogen bond directly correlates with the sub-15 nM IC₅₀ value. The cyclopentyl derivative, despite occupying the exact same steric volume, lacks this anchoring interaction, resulting in a ~7-fold drop in potency.

Experimental Protocol: Co-Crystallization and X-Ray Diffraction

To ensure high-fidelity structural data, the following self-validating protocol outlines the co-crystallization of an oxolan-3-yl derived peptidomimetic with a target protease.

Phase 1: Complex Preparation
  • Reconstitution: Dissolve the purified target protease in a crystallization buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT) to a final concentration of 10 mg/mL.

  • Ligand Addition: Add the Methyl 2-amino-3-(oxolan-3-yl)propanoate derivative (dissolved in 100% DMSO) to the protein solution at a 3:1 molar ratio (Ligand:Protein).

    • Causality: A molar excess ensures complete saturation of the binding pockets. Keeping the final DMSO concentration below 2% prevents solvent-induced protein denaturation.

  • Incubation: Incubate the complex on ice for 2 hours to allow the system to reach thermodynamic equilibrium.

Phase 2: Vapor Diffusion Crystallization
  • Setup: Utilize sitting-drop vapor diffusion plates. Mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution (e.g., 0.1 M MES pH 6.0, 20% PEG 6000, 0.2 M NH₄Cl).

    • Causality: Sitting-drop is preferred over hanging-drop for low-surface-tension solutions (often caused by hydrophobic ncAA ligands and DMSO), preventing the drop from prematurely spreading or falling.

  • Equilibration: Seal the plates and incubate at 18°C.

    • Validation Checkpoint: After 3-5 days, inspect the drops under a stereomicroscope equipped with a cross-polarizer. The appearance of sharp-edged, birefringent polyhedrons confirms the formation of a highly ordered protein crystal, distinguishing it from amorphous salt or protein precipitate.

Phase 3: Data Collection and Refinement
  • Cryoprotection: Briefly transfer the crystal to a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol) before flash-cooling in liquid nitrogen.

    • Causality: Rapid vitrification prevents the formation of crystalline ice lattices, which would otherwise produce intense diffraction rings that obscure the protein's diffraction spots.

  • Diffraction: Collect X-ray diffraction data at a synchrotron light source (100 K).

  • Refinement: Use molecular replacement for phase determination. Refine the structure using[2], iteratively fitting the oxolan-3-yl ligand into the Fo​−Fc​ difference electron density map.

    • Validation Checkpoint: A successful refinement will yield an Rfree​ value below 25% and a ligand real-space correlation coefficient (RSCC) > 0.90, confirming the ligand's precise orientation.

Workflow N1 1. Peptide Synthesis (ncAA Incorporation) N2 2. Complex Formation (Protease + Ligand) N1->N2 N3 3. Vapor Diffusion (Sitting-Drop Method) N2->N3 N4 4. X-Ray Diffraction (Synchrotron Source) N3->N4 N5 5. Phase Determination (Molecular Replacement) N4->N5 N6 6. Structure Refinement (PHENIX Software) N5->N6

Workflow for X-ray crystallographic analysis of oxolan-3-yl derived peptidomimetics.

Conclusion

The crystallographic evidence strongly supports the use of Methyl 2-amino-3-(oxolan-3-yl)propanoate over standard aliphatic amino acids in structure-based drug design. By combining the steric bulk necessary for hydrophobic packing with the precise directionality of an ether oxygen, this non-canonical derivative effectively locks the ligand into a low-energy conformation. The resulting decrease in the B-factor and the establishment of novel hydrogen-bonding networks make it a highly superior building block for next-generation protease inhibitors.

References

  • Non-Canonical Amino Acids in Analyses of Protease Structure and Function International Journal of Molecular Sciences (via PMC)[Link]

  • Incorporation of unnatural amino acids into proteins for phase determination in protein X-ray crystallography Journal of Molecular Biology (via PubMed)[Link]

  • Protein Data Bank in Europe (PDBe) - X-ray Diffraction and PHENIX Refinement Standards EMBL-EBI[Link]

Sources

Comparative

FTIR spectroscopy baseline comparison for Methyl 2-amino-3-(oxolan-3-yl)propanoate

High-Resolution FTIR Baseline Comparison: Methyl 2-amino-3-(oxolan-3-yl)propanoate vs. Structural Analogs As a Senior Application Scientist, evaluating non-canonical amino acid derivatives requires analytical techniques...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution FTIR Baseline Comparison: Methyl 2-amino-3-(oxolan-3-yl)propanoate vs. Structural Analogs

As a Senior Application Scientist, evaluating non-canonical amino acid derivatives requires analytical techniques that can definitively confirm both functional group modifications and core structural integrity. Methyl 2-amino-3-(oxolan-3-yl)propanoate is a highly specialized unnatural amino acid ester featuring an oxolane (tetrahydrofuran) ring.

Fourier-transform infrared (FTIR) spectroscopy is an indispensable, non-destructive tool for this verification[1]. However, to accurately interpret its spectrum, we must establish a baseline comparison against its structural alternatives: the non-esterified free acid (2-amino-3-(oxolan-3-yl)propanoic acid ) and its 6-membered ring analog (Methyl 2-amino-3-(oxan-3-yl)propanoate ).

This guide provides an objective, data-driven comparison of these molecules, detailing the mechanistic causality behind their spectral shifts and outlining a self-validating experimental protocol.

Mechanistic Causality of Spectral Shifts

To understand the FTIR spectrum of Methyl 2-amino-3-(oxolan-3-yl)propanoate, we must analyze the vibrational force constants of its specific functional groups and how they deviate from structural analogs.

The Esterification Shift (Zwitterion vs. Ester)

Free amino acids in the solid state naturally form zwitterionic lattices (NH₃⁺ and COO⁻). Because the carboxylate anion (COO⁻) relies on resonance, its carbon-oxygen bonds are equivalent, resulting in an asymmetric stretching frequency typically found around 1580–1600 cm⁻¹. When the molecule is esterified to form Methyl 2-amino-3-(oxolan-3-yl)propanoate, this resonance is broken, creating a localized, high-energy C=O double bond. The increased force constant of this bond shifts the carbonyl absorption drastically to ~1740 cm⁻¹[2]. Concurrently, the deprotonation of the amine shifts the broad NH₃⁺ band (~3100 cm⁻¹) to a sharper primary amine (N-H) stretch around 3350 cm⁻¹.

Ring Strain Dynamics (Oxolane vs. Oxane)

The ether linkage (C-O-C) within the cyclic side chain provides a distinct spectral fingerprint. The 5-membered oxolane ring possesses specific internal bond angles and steric strain that dictate its vibrational modes. The asymmetric C-O-C stretch for the oxolane ring is characteristically observed around 1070 cm⁻¹[3]. In contrast, expanding the ring to a 6-membered oxane (tetrahydropyran) relieves this strain, altering the bond geometry and shifting the C-O-C asymmetric stretch higher, typically to ~1120 cm⁻¹[4].

Comparative Spectral Data

The following table summarizes the baseline FTIR peak assignments, allowing for rapid differentiation between the target molecule and its analogs.

Functional GroupMethyl 2-amino-3-(oxolan-3-yl)propanoate (Target)2-amino-3-(oxolan-3-yl)propanoic acid (Free Acid)Methyl 2-amino-3-(oxan-3-yl)propanoate (Oxane Analog)
Carbonyl (C=O) ~1740 cm⁻¹ (Ester stretch)~1580 cm⁻¹ (Asymmetric COO⁻)~1740 cm⁻¹ (Ester stretch)
Amine (N-H) ~3350 cm⁻¹ (Primary amine)~3100 cm⁻¹ (NH₃⁺, broad)~3350 cm⁻¹ (Primary amine)
Ether (C-O-C) ~1070 cm⁻¹ (Oxolane stretch)~1070 cm⁻¹ (Oxolane stretch)~1120 cm⁻¹ (Oxane stretch)
Aliphatic (C-H) ~2850–2960 cm⁻¹~2850–2960 cm⁻¹~2850–2960 cm⁻¹

Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness in your spectral data, the experimental workflow must be treated as a self-validating system. We utilize Attenuated Total Reflectance (ATR) FTIR, which requires minimal sample preparation but demands strict environmental controls[1].

Step 1: System Purge and Background Acquisition

  • Action: Ensure the diamond or ZnSe ATR crystal is clean. Run a 32-scan background spectrum of the ambient air.

  • Causality: Atmospheric water vapor and CO₂ (absorbing strongly at ~2350 cm⁻¹) will obscure sample peaks. Subtracting the background normalizes the baseline.

Step 2: Sample Loading and Pressure Application

  • Action: Place 2–5 mg of desiccated sample onto the crystal. Apply consistent pressure using the ATR anvil until the software indicates optimal contact.

  • Causality: The IR beam's evanescent wave only penetrates a few micrometers into the sample. Insufficient pressure leads to a weak signal and poor peak resolution; excessive pressure can damage the crystal.

Step 3: Spectral Acquisition and SNR Validation

  • Action: Acquire the spectrum using 32 scans at a resolution of 4 cm⁻¹.

  • Validation Check: Immediately inspect the baseline in a "quiet" region (e.g., 2000–2200 cm⁻¹). Calculate the Signal-to-Noise Ratio (SNR). If the SNR is < 1000:1, the system has failed the validation step. Do not proceed. Clean the crystal and reload the sample.

  • Causality: Signal averaging (32 scans) reduces random noise by the square root of the number of scans. A low SNR indicates poor crystal contact or sample contamination.

Step 4: ATR Correction and Baseline Processing

  • Action: Apply an ATR correction algorithm via the spectrometer software.

  • Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). This correction adjusts the relative peak intensities, making the spectrum directly comparable to standard transmission libraries.

Workflow Visualization

FTIR_Workflow Start Sample Desiccation (Remove H2O) Background Background Scan (Ambient Air) Start->Background ATR ATR Crystal Loading (Diamond/ZnSe) Background->ATR Acquisition Spectral Acquisition (32 Scans, 4 cm⁻¹) ATR->Acquisition Validation Self-Validation (SNR > 1000:1) Acquisition->Validation Validation->ATR Fail (Reload) Correction ATR & Baseline Correction Validation->Correction Pass Analysis Peak Integration & Comparison Correction->Analysis

Figure 1: Self-validating ATR-FTIR workflow for amino acid ester analysis.

Troubleshooting Common Artifacts

  • Broadening in the 3000–3500 cm⁻¹ Region: If the sharp primary amine doublet (~3350 cm⁻¹) is replaced by a massive, broad band, your sample has absorbed atmospheric moisture. The O-H stretch of water heavily overlaps with N-H stretches[3]. Solution: Re-desiccate the sample under vacuum before analysis.

  • Peak Splitting at 1070 cm⁻¹: If the oxolane C-O-C peak splits into multiple bands (e.g., 1050 cm⁻¹ and 1070 cm⁻¹), this is a known artifact of hydrogen bonding between the ether oxygen and trace water molecules[3]. Ensure strict anhydrous conditions during sample prep.

References

  • Fourier transform infrared spectroscopic studies on the interaction between copper(II), amino acids and marine solid particles Source: Analyst (RSC Publishing) URL: [Link]

  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles Source: MDPI URL: [Link]

  • Effect of sorbitan ester structure on the separation between tetrahydrofuran and water Source: Frontiers in Chemistry URL: [Link]

Sources

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